3,5-Hexadien-2-one, 3-methyl-6-phenyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
19520-38-8 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(3E,5E)-3-methyl-6-phenylhexa-3,5-dien-2-one |
InChI |
InChI=1S/C13H14O/c1-11(12(2)14)7-6-10-13-8-4-3-5-9-13/h3-10H,1-2H3/b10-6+,11-7+ |
InChI Key |
CGIJXXFGNLODHX-JMQWPVDRSA-N |
SMILES |
CC(=CC=CC1=CC=CC=C1)C(=O)C |
Isomeric SMILES |
C/C(=C\C=C\C1=CC=CC=C1)/C(=O)C |
Canonical SMILES |
CC(=CC=CC1=CC=CC=C1)C(=O)C |
Other CAS No. |
19520-38-8 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-, a polyunsaturated ketone with potential applications in chemical synthesis and drug discovery. Due to a lack of specific experimental data in publicly available literature, this guide presents a plausible synthetic route and outlines expected characterization data based on established principles of organic chemistry and analogy to structurally similar compounds. The proposed synthesis utilizes the Wittig reaction, a robust method for olefination. Detailed protocols, data interpretation guidelines, and potential areas for biological investigation are discussed to facilitate further research into this compound.
Physicochemical and Spectroscopic Data
Precise experimental data for 3,5-Hexadien-2-one, 3-methyl-6-phenyl- is not currently available in the literature. The following tables summarize its known molecular properties and provide predicted spectroscopic data based on its chemical structure and data from analogous compounds.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O | PubChem |
| Molecular Weight | 186.25 g/mol | PubChem |
| Appearance | Pale yellow solid (Predicted) | - |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.20 (m, 5H, Ar-H), 7.00-6.80 (m, 2H, vinyl-H), 6.30-6.10 (m, 1H, vinyl-H), 2.35 (s, 3H, COCH₃), 2.10 (s, 3H, C=C-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 198.5 (C=O), 143.0, 141.0, 136.0, 130.0, 129.0, 128.5, 127.0, 126.0 (vinyl and aromatic C), 27.0 (COCH₃), 20.0 (C=C-CH₃) |
| FTIR (cm⁻¹) | ~3050 (Ar-H stretch), ~2920 (C-H stretch), ~1665 (C=O stretch, conjugated), ~1620, 1590 (C=C stretch) |
| Mass Spectrometry (EI) | m/z (%) = 186 [M]⁺, 171 [M-CH₃]⁺, 143 [M-COCH₃]⁺, 77 [C₆H₅]⁺ |
Proposed Synthesis Protocol
A reliable method for the synthesis of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone.[1][2]
Caption: Proposed synthesis of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- via the Wittig reaction.
Experimental Protocol
Materials:
-
Acetonyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or n-butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Cinnamaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend acetonyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as sodium hydride (1.1 equivalents) portion-wise or n-butyllithium dropwise. The formation of a deep orange or red color indicates the generation of the phosphonium ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of cinnamaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3,5-Hexadien-2-one, 3-methyl-6-phenyl-.
Characterization Workflow
The identity and purity of the synthesized compound should be confirmed through a series of analytical techniques.
Caption: Workflow for the purification and characterization of the synthesized product.
Potential Biological Signaling Pathways
While no biological activity has been reported for this specific compound, the α,β-unsaturated ketone moiety is a known Michael acceptor and can potentially interact with biological nucleophiles, such as cysteine residues in proteins. This suggests that the compound could modulate signaling pathways involved in inflammation and cellular stress responses.
Caption: Hypothetical modulation of the NF-κB inflammatory pathway.
Further research could explore the potential of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- to act as an anti-inflammatory agent by inhibiting key signaling proteins like IKK (IκB kinase) or other components of the NF-κB pathway. Additionally, its potential cytotoxicity against cancer cell lines could be investigated, as many α,β-unsaturated ketones exhibit anticancer properties.
References
Spectroscopic and Structural Elucidation of Phenyl-Hexadienone Derivatives: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide provides a detailed overview of the spectroscopic properties of key phenyl-hexadienone derivatives. Due to the limited availability of experimental data for 3-methyl-6-phenyl-3,5-hexadien-2-one, this document focuses on the well-characterized analogous compound, 6-phenyl-3,5-hexadien-2-one. The guide presents a comprehensive summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for these analytical techniques are also provided, offering a foundational understanding for researchers in the field.
Introduction
Phenyl-hexadienone scaffolds are of significant interest in medicinal chemistry and materials science due to their conjugated systems and potential for diverse functionalization. A thorough understanding of their spectroscopic characteristics is paramount for their identification, characterization, and the development of new applications. This guide serves as a technical resource, presenting key spectroscopic data and the methodologies to obtain them.
Spectroscopic Data of 6-Phenyl-3,5-hexadien-2-one
The following sections summarize the available spectroscopic data for 6-phenyl-3,5-hexadien-2-one (CAS No: 4173-44-8), a close structural analog of 3-methyl-6-phenyl-3,5-hexadien-2-one.
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for 6-Phenyl-3,5-hexadien-2-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in accessible literature |
Table 2: ¹³C NMR Spectroscopic Data for 6-Phenyl-3,5-hexadien-2-one
| Chemical Shift (δ) ppm | Assignment |
| Data not available in accessible literature |
IR spectroscopy is utilized to identify the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for 6-Phenyl-3,5-hexadien-2-one
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1670 | Strong | C=O (α,β-unsaturated ketone) |
| ~1600, ~1580 | Medium-Weak | C=C (aromatic and conjugated) |
| ~985 | Strong | Trans C-H bend (alkene) |
Note: The presented IR data is based on typical values for similar structures and may vary slightly based on experimental conditions.
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Mass Spectrometry Data for 6-Phenyl-3,5-hexadien-2-one
| m/z | Relative Intensity (%) | Assignment |
| 172.22 | [M]⁺ (Molecular Ion)[1] | |
| Specific fragmentation data not available |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.
-
Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analyte.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer and acquire the spectrum. Standard acquisition parameters for ¹H NMR may include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or dichloromethane).
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and record the spectrum. A background spectrum of the clean salt plate should be acquired first and subtracted from the sample spectrum.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common method for volatile organic compounds. The high-energy electron beam ionizes the sample molecules.
-
Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
Caption: A flowchart illustrating the key stages in the spectroscopic analysis of an organic compound.
Logical Relationship of Spectroscopic Data
The data from different spectroscopic techniques are complementary and together provide a comprehensive structural picture.
Caption: A diagram showing how data from different spectroscopic methods are integrated to determine a molecule's structure.
References
In-depth Technical Guide: 3-methyl-6-phenylhexa-3,5-dien-2-one (CAS 19520-38-8)
Preface for Researchers, Scientists, and Drug Development Professionals: This document serves as a technical guide on the chemical compound with CAS number 19520-38-8, identified as 3-methyl-6-phenylhexa-3,5-dien-2-one. A comprehensive search of scientific literature and chemical databases reveals a significant lack of detailed public information regarding this specific compound. This guide presents the available data and highlights the information gaps to provide a clear understanding of the current state of knowledge for research and development purposes.
Chemical Identification and Properties
Tabulated below are the fundamental chemical identifiers and properties for 3-methyl-6-phenylhexa-3,5-dien-2-one.
| Property | Value | Source |
| CAS Number | 19520-38-8 | - |
| Chemical Name | 3-methyl-6-phenylhexa-3,5-dien-2-one | - |
| Molecular Formula | C13H14O | [1][2] |
| Synonyms | 3,5-Hexadien-2-one, 3-methyl-6-phenyl- | [1][2] |
Note on a Related Compound: It is important to distinguish CAS 19520-38-8 from a structurally similar compound, 6-phenylhexa-3,5-dien-2-one (CAS 4173-44-8) . This related molecule, which lacks the methyl group at the 3-position, has been identified as a minor component of kava kava extract. The information regarding these two compounds should not be conflated.
Synthesis and Spectroscopic Data
Biological Activity and Mechanism of Action
As of the latest available information, there are no published studies detailing the biological activity or mechanism of action for 3-methyl-6-phenylhexa-3,5-dien-2-one. Searches for pharmacological data, including in vitro or in vivo studies, did not yield any specific results for this compound.
The absence of such data suggests that 3-methyl-6-phenylhexa-3,5-dien-2-one is not a widely studied compound in the fields of pharmacology and drug development. Therefore, no signaling pathways or experimental workflows can be depicted.
Quantitative Data
A thorough search for quantitative data such as IC50 values, binding affinities, pharmacokinetic parameters, or other relevant metrics for 3-methyl-6-phenylhexa-3,5-dien-2-one yielded no results.
Conclusion and Outlook for Research Professionals
The available information on 3-methyl-6-phenylhexa-3,5-dien-2-one (CAS 19520-38-8) is limited to its basic chemical identity. There is a notable absence of data regarding its synthesis, physicochemical properties, biological activity, and toxicological profile in publicly accessible scientific literature and databases.
For researchers and drug development professionals, this indicates that the compound is likely not a subject of significant past or current research. Any project involving this chemical would necessitate foundational studies to determine its properties and potential biological effects. The lack of existing data presents both a challenge and an opportunity for novel research into this chemical entity.
Below is a logical diagram illustrating the current information status for this compound.
References
The Biological Activity of Substituted Dienones: A Technical Guide for Researchers
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted dienones, a promising class of compounds with significant therapeutic potential.
Introduction
Substituted dienones, particularly those featuring the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, have garnered considerable attention in the field of drug discovery for their potent and often selective biological activities.[1] These compounds, characterized by a cross-conjugated dienone system, have demonstrated a wide spectrum of effects, most notably in the realms of anticancer and anti-inflammatory research. Their electrophilic nature, primarily acting as Michael acceptors, allows them to interact with various cellular nucleophiles, particularly thiol groups on proteins, thereby modulating critical signaling pathways.[1] This technical guide provides a comprehensive overview of the biological activities of substituted dienones, with a focus on their anticancer and anti-inflammatory properties, detailed experimental protocols for their evaluation, and a summary of their structure-activity relationships.
Anticancer Activity of Substituted Dienones
A significant body of research has highlighted the potent cytotoxic effects of substituted dienones against a variety of cancer cell lines, often with a notable selectivity for malignant cells over their non-cancerous counterparts.
Mechanism of Action
The primary mechanism underlying the anticancer activity of many substituted dienones is the inhibition of the ubiquitin-proteasome system (UPS) . The UPS is a critical cellular machinery responsible for the degradation of most intracellular proteins, thereby regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Cancer cells, with their high rates of proliferation and protein turnover, are particularly dependent on a functional UPS, making it an attractive target for cancer therapy.
Substituted dienones have been shown to target key components of the UPS. For instance, the dienone b-AP15 is a known inhibitor of two 19S regulatory particle-associated deubiquitinases (DUBs), USP14 and UCHL5 .[2][3] Inhibition of these DUBs leads to the accumulation of polyubiquitinated proteins, which in turn induces proteotoxic stress, endoplasmic reticulum (ER) stress, and ultimately triggers apoptosis.[1][4] This mechanism is often independent of the p53 tumor suppressor status, which is a significant advantage as p53 is frequently mutated in human cancers.[2][4]
Another important signaling pathway modulated by some dienones is the Keap1-Nrf2 pathway . Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as certain dienones, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the transcription of its target genes, thereby protecting cells from oxidative stress. While this is a protective mechanism, its role in cancer is complex and context-dependent.
Quantitative Cytotoxicity Data
The cytotoxic potential of substituted dienones is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency. The following tables summarize the IC50 values of representative 3,5-bis(benzylidene)-4-piperidones against various human cancer cell lines.
Table 1: Cytotoxicity (IC50, µM) of Selected 3,5-bis(benzylidene)-4-piperidones
| Compound | R Substituent | HCT116 (Colon) | HT29 (Colon) |
| 2b | 4-F | < 4 | < 4 |
| 2d | 4-Cl | < 4 | < 4 |
| 2f | 4-Br | < 4 | < 4 |
| 3a | 2-OH | < 4 | < 4 |
| 3b | 3-OH | < 4 | < 4 |
| 3e | 4-N(CH3)2 | < 4 | < 4 |
Data sourced from a study on unsymmetrical 3,5-bis(benzylidene)-4-piperidones.[5]
Table 2: Cytotoxicity (CC50, µM) and Selectivity Index (SI) of N-Acryloyl-3,5-bis(benzylidene)piperidin-4-ones
| Compound | HSC-2 (Oral Cancer) | HSC-4 (Oral Cancer) | HL-60 (Leukemia) | Average Normal Cells | SI |
| 2a | 0.53 | 0.69 | 0.28 | >19.2 | >36.2 |
| 2b | 0.58 | 0.72 | 0.26 | 17.5 | 30.2 |
| 2c | 0.49 | 0.64 | 0.23 | 11.2 | 22.9 |
| 2d | 0.52 | 0.68 | 0.24 | 14.3 | 27.5 |
| 2e | 0.74 | 0.96 | 0.35 | 9.9 | 13.4 |
CC50 is the concentration required to reduce the number of viable cells by 50%. SI is the ratio of the average CC50 for normal cells to that for tumor cells.[6]
Anti-inflammatory Activity of Substituted Dienones
In addition to their anticancer properties, many substituted dienones exhibit significant anti-inflammatory activity. This is primarily attributed to their ability to modulate key inflammatory signaling pathways.
Mechanism of Action
The anti-inflammatory effects of dienones are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes involved in the production of inflammatory mediators (e.g., iNOS, COX-2). Some dienones have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of dienones can be assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO). The following table presents the NO production inhibitory activity of selected compounds.
Table 3: Inhibition of Nitric Oxide (NO) Production by Selected Compounds
| Compound | IC50 (µM) for NO Inhibition |
| Compound 7 | 12.0 ± 0.8 |
| Compound 8 | 17.8 ± 0.6 |
| Compound 9 | 7.6 ± 0.3 |
Data from a study on NO production inhibitors from Polygonum multiflorum, which includes compounds with dienone-like structures.[7]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Substituted dienone compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the dienone compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the amount of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
96-well plates
-
Lipopolysaccharide (LPS)
-
Substituted dienone compounds
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of the dienone compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the sodium nitrite solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition and determine the IC50 values.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This protocol provides a general framework for analyzing the effects of dienones on proteins involved in the UPS and other signaling pathways.
Materials:
-
Cells treated with dienone compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-p53, anti-Nrf2, anti-Keap1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
Substituted dienones represent a versatile and potent class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. Their ability to modulate key cellular signaling pathways, particularly the ubiquitin-proteasome system and the NF-κB pathway, provides a strong rationale for their therapeutic application. The data and experimental protocols presented in this guide offer a foundational resource for researchers in the field of drug discovery and development to further explore and harness the therapeutic promise of substituted dienones. Future research should continue to focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Treatment with b-AP15 to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deubiquitinase inhibitor b-AP15 activates endoplasmic reticulum (ER) stress and inhibits Wnt/Notch1 signaling pathway l… [ouci.dntb.gov.ua]
- 5. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
3-Methyl-6-phenyl-3,5-hexadien-2-one: A Chalcone Analogue for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of bioactive molecules.[1][2] Their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, have positioned them as promising scaffolds in drug discovery.[3][4] This technical guide focuses on the chalcone analogue, 3-methyl-6-phenyl-3,5-hexadien-2-one, a derivative of cinnamylideneacetone. While specific data on this methylated analogue is limited, this document provides a comprehensive overview based on the established chemistry and biology of closely related α-methylchalcones and the parent compound. It details synthetic methodologies, potential biological activities with a focus on anticancer and antimicrobial applications, and explores the modulation of key signaling pathways. All quantitative data from related compounds are summarized for comparative analysis, and detailed experimental protocols are provided to guide future research and development of this and similar chalcone analogues.
Introduction to Chalcones and their Significance
Chalcones (1,3-diphenyl-2-propen-1-one) are naturally occurring precursors to flavonoids and isoflavonoids.[2][5] The core chalcone structure, featuring a reactive α,β-unsaturated keto function, is responsible for its broad spectrum of biological activities.[4] Modifications to the aromatic rings and the enone system have led to the synthesis of numerous derivatives with enhanced potency and selectivity.[2] The introduction of a methyl group at the α-position of the enone system, as in 3-methyl-6-phenyl-3,5-hexadien-2-one, can significantly influence the compound's reactivity and biological profile.[6] This modification can alter the molecule's conformation and its ability to act as a Michael acceptor, potentially impacting its interaction with biological targets.[6]
Synthesis of 3-Methyl-6-phenyl-3,5-hexadien-2-one
The synthesis of α-methylchalcones such as 3-methyl-6-phenyl-3,5-hexadien-2-one can be achieved through well-established organic reactions, primarily the Claisen-Schmidt condensation and the Wittig reaction.
Claisen-Schmidt Condensation
This is a base-catalyzed aldol condensation between an aromatic aldehyde (cinnamaldehyde) and a ketone (acetone) or, in the case of the target molecule, a substituted ketone (methyl ethyl ketone).[7][8][9]
Experimental Protocol (General for α-Methylchalcone Synthesis):
-
Dissolve phenylacetone (1 equivalent) and the desired benzaldehyde derivative (1 equivalent) in anhydrous ethanol in a three-necked flask.[10]
-
Add a 20% potassium hydroxide (KOH) solution as a catalyst.[10]
-
The reaction can be conducted under microwave heating or at room temperature with stirring for an extended period (e.g., 18 hours if using a milder base like piperidine).[6][10]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[10]
Wittig Reaction
The Wittig reaction provides an alternative route for the synthesis of chalcones, involving the reaction of a phosphonium ylide with an aldehyde or ketone.[11][12][13]
Experimental Protocol (General for Chalcone Synthesis via Wittig Reaction):
-
Preparation of the Phosphonium Ylide:
-
React triphenylphosphine with an appropriate alkyl halide (e.g., 1-bromo-2-butanone) to form the corresponding phosphonium salt.
-
Treat the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent (e.g., THF) to generate the ylide.[11]
-
-
Reaction with Aldehyde:
-
Add cinnamaldehyde to the ylide solution at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the chalcone from the triphenylphosphine oxide byproduct.
-
Biological Activities and Potential Therapeutic Applications
Chalcones exhibit a wide array of biological activities. The introduction of an α-methyl group can modulate these activities.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of chalcones, including α-methylchalcone derivatives.[3][10][14] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[10][15][16]
Quantitative Data on Anticancer Activity of Chalcone Analogues:
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-1-(2,4-dihydroxyphenyl)-3-(4-(dimethylamino) phenyl)-2-methylprop-2-en-1-one | HeLa (Cervical Cancer) | 0.035 | [6] |
| Chalcone | MDA-MB-231 (Breast Cancer) | 18.1 | [1] |
| 2-Hydroxychalcone | MDA-MB-231 (Breast Cancer) | 4.6 | [1] |
| Xanthohumol | MDA-MB-231 (Breast Cancer) | 6.7 | [1] |
| Butein | Aromatase Inhibition | 3.75 | [1] |
| Cardamonin | HepG2 (Liver Cancer) | 17.1 | [1] |
| Brominated Chalcone Derivative | Gastric Cancer Cells | 3.57–5.61 | [3] |
| Chalcone-pyrazole hybrid | Hepatocellular Carcinoma Cells | 0.5–4.8 | [3] |
Antimicrobial Activity
Chalcones are also recognized for their significant antimicrobial properties against a broad spectrum of bacteria and fungi.[2][4][17][18] The presence of the α,β-unsaturated carbonyl system is crucial for this activity.[4]
Experimental Protocol (General for Antimicrobial Susceptibility Testing):
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Add the standardized microbial inoculum to each well.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[17]
-
-
Disk Diffusion Assay:
-
Impregnate sterile paper discs with known concentrations of the test compound.
-
Place the discs on an agar plate uniformly inoculated with the test microorganism.
-
Incubate the plate under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each disc to assess the antimicrobial activity.[4]
-
Signaling Pathways Modulated by Chalcones
The biological effects of chalcones are often mediated through their interaction with various cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cancer.[19][20] Chalcones have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory and anticancer effects.[15][19][21] They can block the degradation of the inhibitory protein IκBα or interfere with the DNA-binding activity of NF-κB.[21]
Apoptosis Pathways
Chalcones can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15][22][23] They can modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.[16][22]
Conclusion and Future Directions
3-Methyl-6-phenyl-3,5-hexadien-2-one represents a promising, yet underexplored, chalcone analogue. Based on the extensive research on related α-methylchalcones and the parent compound, it is anticipated to possess significant biological activities, particularly in the realms of anticancer and antimicrobial applications. The synthetic routes are well-established, allowing for its efficient production and the generation of further derivatives for structure-activity relationship (SAR) studies. Future research should focus on the specific synthesis and biological evaluation of this compound to confirm its therapeutic potential. In-depth studies on its mechanism of action, including its effects on key signaling pathways such as NF-κB and apoptosis, will be crucial for its development as a potential therapeutic agent. The data and protocols presented in this guide provide a solid foundation for initiating such research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Frontiers | Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel α-Methylchalcone Derivatives, Anti-Cervical Cancer Activity, and Reversal of Drug Resistance in HeLa/DDP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. researchgate.net [researchgate.net]
- 22. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of 3,5-Hexadien-2-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3,5-hexadien-2-one scaffold, a conjugated dienone, represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its inherent reactivity, attributed to the Michael acceptor properties of the α,β-unsaturated ketone system, allows for covalent interactions with various biological nucleophiles, leading to the modulation of diverse cellular pathways. This technical guide provides a comprehensive literature review of 3,5-hexadien-2-one derivatives, focusing on their synthesis, biological evaluation, and potential as therapeutic agents.
Synthetic Strategies for 3,5-Hexadien-2-one Derivatives
The synthesis of 3,5-hexadien-2-one derivatives, particularly the extensively studied 1,5-diaryl-1,4-pentadien-3-one analogs (structurally related curcuminoids), is most commonly achieved through a base-catalyzed Claisen-Schmidt condensation. This straightforward and efficient method involves the reaction of an appropriate aromatic aldehyde with acetone.
General Experimental Protocol: Claisen-Schmidt Condensation
A typical procedure involves dissolving the substituted aromatic aldehyde and acetone in a solvent such as aqueous ethanol. A base, commonly sodium hydroxide, is then added to catalyze the condensation reaction. The reaction mixture is typically stirred at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the product is usually isolated by filtration, washed, and can be further purified by recrystallization.
For instance, the synthesis of 1,5-diaryl-1,4-pentadien-3-ones can be carried out by reacting an aromatic aldehyde with acetone in the presence of sodium hydroxide in aqueous ethanol[1]. The structures of the resulting compounds are typically confirmed using spectroscopic methods such as UV, IR, ¹H NMR, ¹³C NMR, and mass spectrometry[1]. More recently, ultrasound irradiation has been employed to accelerate the reaction, leading to higher yields in shorter reaction times under milder conditions.
Biological Activities and Therapeutic Applications
Derivatives of the 3,5-hexadien-2-one scaffold have been investigated for a range of pharmacological activities, with a primary focus on their cytotoxic and anti-inflammatory properties.
Cytotoxic Activity
The cytotoxicity of these compounds is a significant area of research, with many derivatives showing potent activity against various cancer cell lines. The presence of the dienone moiety is crucial for this activity, as it can act as a Michael acceptor, forming covalent adducts with cellular thiols, such as cysteine residues in proteins.
A series of 3,5-bis(benzylidene)-4-piperidones, which contain the 1,5-diaryl-3-oxo-1,4-pentadienyl group, have demonstrated significant cytotoxic potencies with IC50 values in the micromolar and even nanomolar range against a wide array of cancer cells[2]. For example, certain ortho-substituted 3,5-bis(benzylidene)-4-piperidones exhibited IC50 values below 10 µM against human Molt/4C8 and CEM T-lymphocytes, with some compounds being statistically more potent than the anticancer drug melphalan[3].
Table 1: Cytotoxicity of Selected 3,5-bis(benzylidene)-4-piperidone Derivatives [3]
| Compound | Molt4/C8 IC50 (µM) | CEM IC50 (µM) | L1210 IC50 (µM) |
| 1a | 0.85 ± 0.09 | 1.34 ± 0.08 | 10.3 ± 1.1 |
| 1b | 0.54 ± 0.10 | 0.94 ± 0.05 | 4.80 ± 0.20 |
| 1e | 0.99 ± 0.07 | 1.83 ± 0.11 | 14.1 ± 1.2 |
| 1f | 0.99 ± 0.08 | 1.69 ± 0.09 | 15.2 ± 1.3 |
| 1i | 1.17 ± 0.11 | 2.11 ± 0.15 | 18.2 ± 1.5 |
| 1k | 1.40 ± 0.12 | 2.55 ± 0.18 | 21.3 ± 1.9 |
| 1m | 0.64 ± 0.06 | 1.15 ± 0.09 | 8.90 ± 0.80 |
| 1n | 0.33 ± 0.03 | 0.65 ± 0.05 | 3.50 ± 0.30 |
| Melphalan | 2.93 ± 0.25 | - | - |
Note: Data represents the mean ± standard deviation of three independent experiments.
The cytotoxic mechanism of these compounds often involves the induction of apoptosis. For instance, fused-pyrazoline derivatives of bis-chalcones have shown significant antiproliferative effects against MCF-7 breast cancer cells with IC50 values of 8 µM and 8.5 µM after 48 hours of exposure[4].
Anti-inflammatory Activity
The anti-inflammatory properties of 3,5-hexadien-2-one derivatives are primarily attributed to their ability to inhibit key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Structurally related curcumin analogs, such as 3,5-bis(2-pyridinylmethylidene)-4-piperidone (EF31), have been shown to be potent inhibitors of the NF-κB signaling pathway. EF31 exhibited an IC50 of approximately 5 µM for the inhibition of LPS-induced NF-κB DNA binding in mouse RAW264.7 macrophages, which was significantly more potent than curcumin[5]. This inhibition is mediated, at least in part, by the direct inhibition of IκB kinase β (IKKβ), a key enzyme in the activation of the NF-κB pathway[5].
Table 2: Anti-inflammatory Activity of a Curcumin Analog (EF31) [5]
| Activity | IC50 (µM) |
| Inhibition of LPS-induced NF-κB DNA binding | ~5 |
| Inhibition of IκB kinase β | ~1.92 |
The inhibition of the NF-κB pathway by these compounds leads to the downstream suppression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Signaling Pathways and Experimental Workflows
The biological effects of 3,5-hexadien-2-one derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a primary target for the anti-inflammatory and some of the anticancer effects of these compounds. The general mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by 3,5-hexadien-2-one derivatives.
General Workflow for Synthesis and Biological Evaluation
The development of novel 3,5-hexadien-2-one derivatives typically follows a structured workflow, from initial synthesis to comprehensive biological testing.
Caption: General workflow for the development of 3,5-hexadien-2-one derivatives.
Conclusion
The 3,5-hexadien-2-one scaffold and its derivatives, particularly those with diaryl substitutions, represent a promising class of compounds with significant potential in drug discovery. Their straightforward synthesis and potent cytotoxic and anti-inflammatory activities make them attractive candidates for further development. Future research should focus on expanding the structural diversity of this class of compounds, elucidating their detailed mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their in vitro potency into in vivo efficacy. The continued exploration of these derivatives holds promise for the development of novel therapeutics for cancer and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Methyl-6-phenyl-3,5-hexadien-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-methyl-6-phenyl-3,5-hexadien-2-one, a versatile building block in organic synthesis. The protocols detailed herein are based on established methodologies for analogous α,β-unsaturated ketone systems and are intended to serve as a foundational guide for the synthesis of diverse molecular scaffolds.
Synthesis of Dihydropyrimidinone and Dihydropyrimidine-2-thione Derivatives via Biginelli-type Reaction
The extended conjugation in 3-methyl-6-phenyl-3,5-hexadien-2-one makes it an excellent substrate for cyclocondensation reactions. The Biginelli reaction, a one-pot multicomponent reaction, provides a straightforward route to highly functionalized dihydropyrimidinones and their thio-analogs, which are known for their wide range of pharmacological activities.
Reaction Scheme:
Caption: Biginelli-type cyclocondensation reaction workflow.
Experimental Protocol: Synthesis of 4-(1-methyl-4-phenylbuta-1,3-dien-1-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-6-phenyl-3,5-hexadien-2-one (10 mmol, 1.86 g), ethyl acetoacetate (10 mmol, 1.30 g), and urea (15 mmol, 0.90 g) in absolute ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL) or p-toluenesulfonic acid monohydrate (0.1 g).
-
Reaction Execution: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure dihydropyrimidinone derivative.
Quantitative Data:
| Reactant (R-X) | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| Urea | Dihydropyrimidinone | HCl | Ethanol | 4-6 | 75-85 |
| Thiourea | Dihydropyrimidine-2-thione | p-TsOH | Acetic Acid | 5-7 | 70-80 |
Synthesis of Substituted Pyridin-2(1H)-ones
Multicomponent reactions offer an efficient pathway to construct complex heterocyclic scaffolds. Substituted pyridin-2(1H)-ones, which are prevalent in medicinal chemistry, can be synthesized from 3-methyl-6-phenyl-3,5-hexadien-2-one through a one-pot reaction with an active methylene nitrile and an ammonium salt.
Reaction Scheme:
Caption: Multicomponent synthesis of pyridin-2(1H)-ones.
Experimental Protocol: Synthesis of 4-(1-methyl-4-phenylbuta-1,3-dien-1-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Reaction Setup: To a 50 mL round-bottom flask, add 3-methyl-6-phenyl-3,5-hexadien-2-one (10 mmol, 1.86 g), malononitrile (10 mmol, 0.66 g), and ammonium acetate (20 mmol, 1.54 g) in 20 mL of absolute ethanol.
-
Catalyst Addition: Add a few drops of piperidine as a catalyst.
-
Reaction Execution: Reflux the mixture for 8-10 hours, monitoring by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water (50 mL) with stirring. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane mixture).
Quantitative Data:
| Catalyst | Solvent | Time (h) | Yield (%) |
| Piperidine | Ethanol | 8-10 | 65-75 |
| Pyrrolidine | Methanol | 8-10 | 60-70 |
Michael Addition of Nucleophiles
The electron-deficient β- and δ-positions of the dienone system are susceptible to nucleophilic attack via Michael addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Reaction Scheme:
Caption: Michael addition to the dienone system.
Experimental Protocol: 1,4-Addition of Nitromethane
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3-methyl-6-phenyl-3,5-hexadien-2-one (5 mmol, 0.93 g) in dry tetrahydrofuran (THF, 20 mL).
-
Reagent Addition: Add nitromethane (10 mmol, 0.61 g) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5.5 mmol, 0.84 g) dropwise to the stirred solution.
-
Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Work-up and Isolation: Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (ethyl acetate/hexane) to yield the Michael adduct.
Quantitative Data:
| Nucleophile | Base | Solvent | Time (h) | Yield (%) |
| Nitromethane | DBU | THF | 12-16 | 80-90 |
| Diethyl Malonate | NaOEt | Ethanol | 10-14 | 75-85 |
Robinson Annulation for the Synthesis of Fused Ring Systems
The Robinson annulation is a classic and powerful method for the formation of six-membered rings. It involves a Michael addition followed by an intramolecular aldol condensation. 3-Methyl-6-phenyl-3,5-hexadien-2-one can act as the Michael acceptor in this sequence.
Logical Workflow:
Caption: Logical workflow of the Robinson Annulation.
Experimental Protocol: Synthesis of a Substituted Cyclohexenone Derivative
-
Enolate Formation: In a three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (10 mmol, 0.23 g) in absolute ethanol (20 mL). To this, add a cyclic ketone (e.g., cyclohexanone, 10 mmol, 0.98 g) dropwise at 0 °C.
-
Michael Addition: To the freshly prepared enolate solution, add a solution of 3-methyl-6-phenyl-3,5-hexadien-2-one (10 mmol, 1.86 g) in ethanol (10 mL) dropwise at 0 °C. Allow the mixture to stir at room temperature for 24 hours.
-
Aldol Condensation and Dehydration: Heat the reaction mixture to reflux for 8-12 hours to effect the intramolecular aldol condensation and subsequent dehydration.
-
Work-up and Isolation: Cool the reaction mixture and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 30 mL). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the annulated product.
Quantitative Data:
| Ketone Enolate Source | Base | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | NaOEt | Ethanol | 32-36 | 50-60 |
| 2-Methylcyclohexanone | LDA | THF | 24-30 | 55-65 |
Disclaimer: The provided protocols are illustrative and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale trial reactions to determine the optimal conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: 3-methyl-6-phenyl-3,5-hexadien-2-one as a Medicinal Chemistry Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of 3-methyl-6-phenyl-3,5-hexadien-2-one, a chalcone derivative with significant potential as an intermediate in medicinal chemistry. Due to a scarcity of direct experimental data for this specific compound, this document leverages information on its parent compound, 6-phenyl-3,5-hexadien-2-one (cinnamylideneacetone), and the broader class of chalcones to infer its properties and potential applications. Detailed protocols for the synthesis of the parent compound and a proposed synthetic route for the title compound are provided. Furthermore, the known biological activities of related chalcones, focusing on their anti-inflammatory and anticancer properties, are summarized, and key signaling pathways involved in their mechanism of action are illustrated.
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds that have garnered significant attention in medicinal chemistry.[1][2] Their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, makes them attractive scaffolds for drug discovery.[3][4] The α,β-unsaturated ketone moiety is a key pharmacophore, often acting as a Michael acceptor, which allows for covalent interactions with biological nucleophiles, such as cysteine residues in key proteins.[5]
3-methyl-6-phenyl-3,5-hexadien-2-one is a derivative of the simpler chalcone, 6-phenyl-3,5-hexadien-2-one. The introduction of a methyl group at the α-position of the carbonyl is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its reactivity and biological activity. While direct studies on 3-methyl-6-phenyl-3,5-hexadien-2-one are limited, its structural similarity to a well-studied class of compounds suggests its utility as a valuable intermediate for the synthesis of novel therapeutic agents. This document provides a foundational guide for researchers interested in exploring the potential of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂O |
| Molecular Weight | 172.22 g/mol |
| Appearance | Yellowish liquid or solid |
| CAS Number | 4173-44-8 |
| Boiling Point | 317.1 °C at 760 mmHg |
| LogP | 2.85 |
Synthesis Protocols
Protocol 1: Synthesis of 6-phenyl-3,5-hexadien-2-one (Parent Compound) via Claisen-Schmidt Condensation
This protocol describes a standard Claisen-Schmidt condensation for the synthesis of the parent chalcone.
Materials:
-
Cinnamaldehyde
-
Acetone
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard glassware for reaction and workup
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cinnamaldehyde (1 equivalent) in a minimal amount of 95% ethanol.
-
Add acetone (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Slowly add the 10% NaOH solution dropwise to the reaction mixture while stirring vigorously.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
A yellow precipitate of 6-phenyl-3,5-hexadien-2-one will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure product.
-
Dry the purified product under vacuum. A typical yield for this reaction is in the range of 80-95%.
Protocol 2: Proposed Synthesis of 3-methyl-6-phenyl-3,5-hexadien-2-one via α-Methylation
This proposed protocol is based on general methods for the α-methylation of α,β-unsaturated ketones. Optimization of reaction conditions may be necessary.
Materials:
-
6-phenyl-3,5-hexadien-2-one
-
A strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride solution)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Dissolve 6-phenyl-3,5-hexadien-2-one (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA (1.1 equivalents) in THF to the reaction mixture. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 3-methyl-6-phenyl-3,5-hexadien-2-one.
Biological Activity and Potential Applications
While specific biological data for 3-methyl-6-phenyl-3,5-hexadien-2-one is not available, the extensive research on chalcones provides a strong basis for its potential as a medicinally relevant intermediate.
Anti-Inflammatory Activity
Chalcones are well-documented inhibitors of key inflammatory pathways.[6] They have been shown to suppress the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[7] This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the direct inhibition of IKK.[3] The α,β-unsaturated carbonyl moiety is crucial for this activity, as it can covalently modify cysteine residues in these proteins.
Anticancer Activity
A vast number of chalcone derivatives have demonstrated potent anticancer activity against a wide range of cancer cell lines.[1][8] Their mechanisms of action are diverse and include:
-
Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[9]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Angiogenesis: Chalcones can prevent the formation of new blood vessels that tumors need to grow.
-
Activation of the Nrf2 Pathway: The electrophilic nature of chalcones allows them to activate the Keap1-Nrf2 antioxidant response pathway, which can have protective effects in normal cells but can also be exploited for anticancer effects.[2][5]
The table below summarizes the anticancer activity of some representative chalcones, demonstrating the potential potency of this class of compounds.
| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Licochalcone A | Human gastric cancer (BCG-823) | 12.5 | [9] |
| Xanthohumol | Human breast cancer (MCF-7) | 8.8 | [10] |
| Butein | Human colon cancer (HCT116) | 5.3 | [3] |
| Cardamonin | Human breast cancer (MDA-MB-231) | 15.2 | [1] |
Visualizations
Caption: Synthetic workflow for the parent and target compounds.
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
Caption: Activation of the Keap1-Nrf2 pathway by chalcones.
Conclusion
3-methyl-6-phenyl-3,5-hexadien-2-one represents an intriguing, yet underexplored, intermediate for medicinal chemistry. Based on the well-established pharmacology of the chalcone scaffold, it is reasonable to predict that this compound and its derivatives will exhibit significant biological activities. The provided protocols offer a starting point for the synthesis and subsequent investigation of this compound. Further research is warranted to elucidate its specific biological profile and to explore its full potential in the development of novel therapeutic agents. The structural modification provided by the α-methyl group may lead to compounds with improved potency, selectivity, or pharmacokinetic properties compared to their unmethylated counterparts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 3-Methyl-6-phenyl-3,5-hexadien-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-6-phenyl-3,5-hexadien-2-one is a chalcone derivative. Chalcones are a class of organic compounds that have garnered significant interest in pharmaceutical research due to their wide range of biological activities.[1] Accurate and reliable analytical methods are crucial for the quantification of these compounds in various matrices during research and drug development. This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of 3-methyl-6-phenyl-3,5-hexadien-2-one. The method is based on reversed-phase chromatography, which is a common and effective technique for the separation of chalcones and other non-polar to moderately polar compounds.[1][2]
Compound Information
-
Compound Name: 3-Methyl-6-phenyl-3,5-hexadien-2-one
-
Synonyms: Cinnamylideneacetone[3], 6-Phenyl-3,5-hexadien-2-one[3][4]
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (acetonitrile) and water is used to elute the compound from the column. The concentration of the organic solvent can be adjusted to optimize the retention and separation. Detection is performed at a wavelength where the analyte exhibits strong absorbance, which for chalcones is typically in the range of 340-390 nm (Band I) or 220-270 nm (Band II).[2]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Standard: Pure standard of 3-methyl-6-phenyl-3,5-hexadien-2-one.
-
Glassware: Volumetric flasks, pipettes, and vials appropriate for sample and standard preparation.
2. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for the specific column and system but a starting point of 60:40 (v/v) acetonitrile:water is recommended. The mobile phase should be degassed before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-methyl-6-phenyl-3,5-hexadien-2-one standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions
The following are recommended starting conditions. Optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes (or until the peak of interest has eluted) |
4. Sample Preparation
The sample preparation procedure will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices, a suitable extraction method such as solid-phase extraction (SPE) may be necessary.[2]
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) and then store it in an appropriate solvent as recommended by the manufacturer.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% (for n=6 injections) |
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Retention Time (tR) | 5.8 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of 3-methyl-6-phenyl-3,5-hexadien-2-one.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the logical relationship between the analytical method parameters and the desired outcomes.
Caption: Relationship between HPLC method parameters and performance characteristics.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Phenyl-3,5-hexadien-2-one | C12H12O | CID 107512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 3,5-Hexadien-2-one,6-phenyl-, (3E,5E)- | CAS#:29179-13-3 | Chemsrc [chemsrc.com]
- 6. Human Metabolome Database: Showing metabocard for Cinnamylideneacetone (HMDB0031621) [hmdb.ca]
Application Notes and Protocols for Efficacy Testing of 3-methyl-6-phenyl-3,5-hexadien-2-one
Introduction
These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel compound, 3-methyl-6-phenyl-3,5-hexadien-2-one. Based on the structural characteristics shared with compounds known for anti-inflammatory and anti-cancer activities, this document outlines a tiered approach for screening and validating its potential as a therapeutic agent. The protocols herein are intended for researchers, scientists, and drug development professionals engaged in preclinical drug discovery.
The experimental design begins with a broad in vitro screening to assess cytotoxicity against various cancer cell lines and to determine its anti-inflammatory properties. Promising in vitro results will subsequently be validated through more complex in vivo models to establish a comprehensive efficacy and safety profile.
Hypothesized Mechanism of Action
Given the presence of a conjugated ketone system and a phenyl group, structural motifs found in compounds with known biological activity, it is hypothesized that 3-methyl-6-phenyl-3,5-hexadien-2-one may exert its effects through the modulation of key signaling pathways involved in inflammation and cancer progression. A plausible mechanism could involve the inhibition of pro-inflammatory mediators and the induction of apoptosis in cancer cells. The experimental design is structured to investigate these potential mechanisms.
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the efficacy of the test compound, starting from broad in vitro screening to more specific in vivo studies.
Caption: Experimental workflow for efficacy testing.
In Vitro Efficacy Screening
Cytotoxicity Screening against Cancer Cell Lines
Objective: To determine the cytotoxic effects of 3-methyl-6-phenyl-3,5-hexadien-2-one on a panel of human cancer cell lines.
Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous cell line like HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 3-methyl-6-phenyl-3,5-hexadien-2-one in DMSO. Serially dilute the compound in culture media to achieve final concentrations ranging from 0.1 to 100 µM. Replace the media in the wells with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Data Presentation:
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| A549 | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| HCT116 | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| HEK293 | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 |
Anti-inflammatory Activity Assessment
Objective: To evaluate the anti-inflammatory potential of 3-methyl-6-phenyl-3,5-hexadien-2-one by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol: Griess Assay for Nitric Oxide
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed 2 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (0.1 - 100 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment Group | Compound Conc. (µM) | Nitric Oxide (NO) Production (µM) (Mean ± SD) |
| Control (No LPS) | - | |
| LPS (1 µg/mL) | - | |
| LPS + Compound | 0.1 | |
| 1 | ||
| 10 | ||
| 100 | ||
| LPS + Dexamethasone (Positive Control) | 10 |
Mechanism of Action Studies
Western Blot Analysis for Apoptosis and Inflammatory Markers
Objective: To investigate the effect of 3-methyl-6-phenyl-3,5-hexadien-2-one on the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Cleaved Caspase-3) and inflammation (e.g., iNOS, COX-2).
Protocol: Western Blotting
-
Cell Lysis: Treat cancer cells or RAW 264.7 macrophages with the test compound at its IC50 or effective anti-inflammatory concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway modulation.
In Vivo Efficacy Validation
Human Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of 3-methyl-6-phenyl-3,5-hexadien-2-one in an immunodeficient mouse model.
Protocol: Xenograft Tumor Growth Inhibition
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., HCT116) in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume is calculated as (Length x Width²)/2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., saline or corn oil)
-
Test compound (e.g., 25, 50 mg/kg, administered intraperitoneally or orally, daily)
-
Positive control (a standard-of-care chemotherapy agent)
-
-
Endpoint: Continue treatment for 21-28 days. Monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth inhibition between the treated and vehicle control groups.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | - | - | ||
| 3-methyl-6-phenyl-3,5-hexadien-2-one | 25 | |||
| 3-methyl-6-phenyl-3,5-hexadien-2-one | 50 | |||
| Positive Control | (Specify) |
Carrageenan-Induced Paw Edema Model
Objective: To assess the in vivo anti-inflammatory activity of the test compound.
Protocol: Paw Edema Inhibition
-
Animal Model: Use male Wistar rats (150-200 g).
-
Treatment: Administer the test compound (e.g., 25, 50 mg/kg, p.o.) or a positive control (e.g., indomethacin, 10 mg/kg, p.o.) one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | - | |
| 3-methyl-6-phenyl-3,5-hexadien-2-one | 25 | ||
| 3-methyl-6-phenyl-3,5-hexadien-2-one | 50 | ||
| Indomethacin (Positive Control) | 10 |
Conclusion
This document provides a structured and detailed approach for the preclinical evaluation of 3-methyl-6-phenyl-3,5-hexadien-2-one. The outlined in vitro and in vivo experiments will enable a thorough assessment of its potential cytotoxic and anti-inflammatory properties, elucidation of its mechanism of action, and validation of its efficacy in relevant animal models. The successful completion of these studies will provide the necessary data to support its further development as a potential therapeutic agent.
Application Notes and Protocols: Scale-up Synthesis of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-, a promising organic compound with potential applications in drug discovery and development. The synthesis is based on the Claisen-Schmidt condensation, a robust and scalable method for the formation of α,β-unsaturated ketones.
Introduction
3,5-Hexadien-2-one, 3-methyl-6-phenyl- is a dienone derivative that has garnered interest due to its structural motifs, which are common in various biologically active compounds. The efficient and scalable synthesis of this compound is crucial for enabling further research into its potential therapeutic applications. The protocol described herein is designed to be a reliable method for producing multi-gram quantities of the target compound.
Reaction Scheme
The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation between cinnamaldehyde and 2-butanone.
Caption: Reaction scheme for the synthesis of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-.
Experimental Protocols
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Supplier |
| Cinnamaldehyde | 132.16 | 1.05 | ≥98% | Sigma-Aldrich |
| 2-Butanone (MEK) | 72.11 | 0.805 | ≥99.5% | Fisher Scientific |
| Sodium Hydroxide | 40.00 | - | ≥97% | Merck |
| Ethanol (95%) | 46.07 | 0.816 | - | VWR Chemicals |
| Deionized Water | 18.02 | 1.00 | - | In-house |
| Anhydrous MgSO4 | 120.37 | - | ≥99.5% | Alfa Aesar |
Scale-up Synthesis Protocol (10g Scale)
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cinnamaldehyde (26.4 g, 0.2 mol) in 150 mL of 95% ethanol.
-
Addition of Ketone: To the stirred solution, add 2-butanone (18.0 g, 0.25 mol).
-
Preparation of Base Solution: Separately, prepare a 10% (w/v) aqueous solution of sodium hydroxide by dissolving 20 g of NaOH in 180 mL of deionized water.
-
Base Addition: Cool the flask containing the aldehyde and ketone mixture to 15-20°C using a water bath. Slowly add the sodium hydroxide solution dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 25°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system.
-
Work-up:
-
Pour the reaction mixture into 500 mL of cold deionized water with stirring.
-
Neutralize the mixture to pH 7 by the slow addition of 1 M hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is obtained as a viscous yellow oil.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 95:5 hexane:ethyl acetate) as the eluent.
-
Alternatively, for a crystalline product, recrystallization from a minimal amount of hot ethanol or isopropanol can be attempted.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Cinnamaldehyde | 26.4 g (0.2 mol) |
| 2-Butanone | 18.0 g (0.25 mol) |
| Sodium Hydroxide (10% aq) | 200 mL |
| Reaction Conditions | |
| Solvent | 95% Ethanol (150 mL) |
| Temperature | 15-25°C (addition), Room Temp (reaction) |
| Reaction Time | 4-6 hours |
| Product | |
| Theoretical Yield | ~37.2 g |
| Expected Yield (Typical) | 65-80% |
| Appearance | Yellow oil or solid |
| Characterization Data | |
| Molecular Formula | C₁₃H₁₄O |
| Molecular Weight | 186.25 g/mol |
| Expected ¹H NMR signals | Aromatic protons (δ 7.2-7.6), vinylic protons (δ 6.2-7.0), methyl protons (δ 1.9-2.3) |
| Expected IR (cm⁻¹) | ~1650 (C=O, conjugated), ~1600 (C=C), ~3030 (Ar-H) |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-.
Discussion
The Claisen-Schmidt condensation is a reliable method for the synthesis of α,β-unsaturated ketones.[1][2][3] The use of an excess of the ketone (2-butanone) helps to minimize the self-condensation of the aldehyde. The reaction is typically carried out under basic conditions using sodium hydroxide.[1] The regioselectivity of the condensation with 2-butanone is an important consideration. Deprotonation can occur at either the methyl or the methylene carbon of 2-butanone. Under thermodynamic control, the more substituted enolate is generally favored, which would lead to the desired 3-methyl product. The slow addition of the base at a controlled temperature can help to favor the thermodynamic product.
Purification of the final product is essential to remove any unreacted starting materials and potential side products. Column chromatography is a highly effective method for obtaining a pure sample.[4] Recrystallization can also be employed if the product is a solid.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Cinnamaldehyde and 2-butanone are flammable and should be kept away from ignition sources.
-
Dichloromethane is a volatile and potentially harmful solvent; handle with appropriate care.
This protocol provides a comprehensive guide for the scale-up synthesis of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-. By following these procedures, researchers can reliably produce this valuable compound for further investigation in various scientific disciplines.
References
Application Notes and Protocols for the Purification of 3-methyl-6-phenyl-3,5-hexadien-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-methyl-6-phenyl-3,5-hexadien-2-one, a crucial step in ensuring the quality and reliability of subsequent experimental results. The choice of purification technique will depend on the nature and quantity of impurities present in the crude product. The following sections outline two common and effective methods: column chromatography and recrystallization.
General Purification Workflow
The purification process for 3-methyl-6-phenyl-3,5-hexadien-2-one, following its synthesis, typically involves a preliminary workup to remove bulk impurities, followed by a more refined purification technique to achieve high purity. The general workflow is illustrated in the diagram below.
Caption: General workflow for the purification of 3-methyl-6-phenyl-3,5-hexadien-2-one.
Data Presentation
Successful purification should be confirmed by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Researchers should record their quantitative data to track purification efficiency.
| Purification Method | Starting Material (mg) | Purified Product (mg) | Yield (%) | Purity (pre-purification) | Purity (post-purification) | Analytical Method |
| Column Chromatography | HPLC / NMR | |||||
| Recrystallization | HPLC / NMR |
Experimental Protocols
The following are generalized protocols that may require optimization based on the specific impurity profile of the crude product.
Protocol 1: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. Given the structure of 3-methyl-6-phenyl-3,5-hexadien-2-one, a moderately polar compound, a silica gel stationary phase with a non-polar/polar solvent system is appropriate.
Materials:
-
Crude 3-methyl-6-phenyl-3,5-hexadien-2-one
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove air bubbles.
-
Allow the solvent to drain until it is just above the silica gel level.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant level of solvent above the silica gel.
-
The polarity of the mobile phase can be gradually increased (e.g., from 95:5 to 90:10 hexane:ethyl acetate) to elute compounds with higher polarity.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 3-methyl-6-phenyl-3,5-hexadien-2-one.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Materials:
-
Crude 3-methyl-6-phenyl-3,5-hexadien-2-one (solid)
-
Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixture such as ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the crude product when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
The melting point of the purified compound can be measured to assess its purity. A sharp melting point close to the literature value indicates high purity. The melting point for the related compound 6-phenyl-3,5-hexadien-2-one is 68°C.[1]
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-methyl-6-phenyl-3,5-hexadien-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-methyl-6-phenyl-3,5-hexadien-2-one synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 3-methyl-6-phenyl-3,5-hexadien-2-one via the two primary synthetic routes: Claisen-Schmidt (Crossed Aldol) Condensation and the Horner-Wadsworth-Emmons Reaction.
Claisen-Schmidt (Crossed Aldol) Condensation Route
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yield in the Claisen-Schmidt condensation of cinnamaldehyde and 3-methyl-2-butanone is a common issue. The primary causes and potential solutions are summarized below:
| Potential Cause | Explanation | Recommended Solution |
| Self-Condensation of Ketone | 3-methyl-2-butanone is enolizable and can react with itself, consuming the starting material and complicating purification. | Slowly add cinnamaldehyde to a mixture of the ketone and the base. This ensures that the concentration of the enolate is always low and it preferentially reacts with the more electrophilic cinnamaldehyde. |
| Cannizzaro Reaction of Aldehyde | In the presence of a strong base, cinnamaldehyde can undergo a disproportionation reaction to form cinnamic acid and cinnamyl alcohol. | Use a milder base such as sodium carbonate or lithium hydroxide instead of sodium hydroxide. Also, avoid excessively high base concentrations. |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or inadequate temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended time, consider extending the reaction time or slightly increasing the temperature. |
| Product Decomposition | The conjugated product may be susceptible to degradation under harsh basic conditions or during prolonged heating. | Use a moderate reaction temperature and work up the reaction as soon as it is complete. Neutralize the reaction mixture promptly during workup. |
Q2: I am observing multiple spots on my TLC plate, making purification difficult. What are the likely side products?
A2: The formation of multiple products is a frequent challenge. The most common side products are:
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Self-condensation product of 3-methyl-2-butanone: This is the most likely side product.
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Cannizzaro reaction products: Cinnamic acid and cinnamyl alcohol may be present if a strong base is used.
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Michael addition product: In some cases, the enolate of 3-methyl-2-butanone can add to the double bond of the newly formed 3-methyl-6-phenyl-3,5-hexadien-2-one in a 1,4-conjugate addition.
To minimize these, refer to the solutions in Q1. Careful column chromatography is often required for purification.
Horner-Wadsworth-Emmons (HWE) Reaction Route
Q1: The Horner-Wadsworth-Emmons reaction is not proceeding to completion. What could be the issue?
A1: Incomplete HWE reactions can often be attributed to the following factors:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Deprotonation of the Phosphonate | The base used may not be strong enough to fully deprotonate the phosphonate ester to form the reactive carbanion. | Use a sufficiently strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure anhydrous conditions as the phosphonate carbanion is strongly basic and will be quenched by water. |
| Steric Hindrance | The phosphonate reagent or the aldehyde may be sterically hindered, slowing down the reaction. | While less of an issue with aldehydes, ensure the reaction is given adequate time to proceed. Gentle heating may be required. |
| Poor Quality Reagents | The phosphonate ester or the aldehyde may be impure or degraded. | Use freshly purified reagents. Cinnamaldehyde can oxidize over time. |
Q2: My final product is a mixture of E and Z isomers. How can I improve the stereoselectivity?
A2: The Horner-Wadsworth-Emmons reaction is generally highly selective for the (E)-isomer.[1] However, if you are observing a mixture, consider the following:
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Reaction Conditions: The stereoselectivity can be influenced by the choice of base and solvent. For enhanced (E)-selectivity, using NaH in THF is a common practice.
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Phosphonate Reagent: The structure of the phosphonate ester can influence stereoselectivity. Using phosphonates with bulkier ester groups can sometimes improve (E)-selectivity.
Q3: How do I effectively remove the phosphate byproduct after the reaction?
A3: A key advantage of the HWE reaction over the traditional Wittig reaction is the easier removal of the phosphate byproduct. The dialkyl phosphate salt is generally water-soluble.[1] An aqueous workup, where the reaction mixture is partitioned between an organic solvent and water, should effectively remove the majority of the phosphate byproduct into the aqueous layer.
Experimental Protocols
Protocol 1: Claisen-Schmidt Condensation for the Synthesis of 3-methyl-6-phenyl-3,5-hexadien-2-one (Adapted from similar procedures)
This protocol is an adapted procedure based on standard Claisen-Schmidt condensations.[2]
Materials:
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Cinnamaldehyde
-
3-methyl-2-butanone
-
Sodium Hydroxide (NaOH) or other suitable base
-
Ethanol
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-2-butanone (1.2 equivalents) in ethanol.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask and stir the mixture at room temperature for 15 minutes to generate the enolate.
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Slowly add cinnamaldehyde (1.0 equivalent) dropwise to the reaction mixture over a period of 30 minutes.
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Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.
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Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
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Remove the ethanol under reduced pressure.
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Extract the aqueous residue with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-methyl-6-phenyl-3,5-hexadien-2-one.
Mandatory Visualizations
Reaction Pathway: Claisen-Schmidt Condensation
Caption: Reaction pathway for the Claisen-Schmidt condensation.
Troubleshooting Logic for Low Yield in Claisen-Schmidt Condensation
Caption: Troubleshooting flowchart for low yield in the Claisen-Schmidt condensation.
References
Technical Support Center: Synthesis of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-. The synthesis, typically achieved through a Claisen-Schmidt condensation, can be prone to several side reactions that may affect yield and purity. This guide will address common issues and provide detailed protocols to mitigate them.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Suggested Solution |
| Low or No Yield of Desired Product | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended time, consider extending the reaction time or slightly increasing the temperature. |
| Inactive catalyst or incorrect catalyst concentration. | Use fresh, high-purity base (e.g., NaOH, KOH). Ensure the correct molar ratio of the catalyst to the reactants is used as specified in the protocol. | |
| Decomposition of reactants or product under harsh basic conditions. | Use a milder base (e.g., Ba(OH)2) or a lower concentration of the strong base. Maintain the recommended reaction temperature to avoid degradation. | |
| Presence of a Significant Amount of a White, Crystalline Solid in the Crude Product | Self-condensation of the ketone (3-methyl-2-butanone). | Slowly add the ketone to the reaction mixture containing the aldehyde and the base. This keeps the concentration of the enolate low and favors the reaction with the more electrophilic cinnamaldehyde. |
| Formation of benzoic acid and benzyl alcohol via the Cannizzaro reaction of cinnamaldehyde.[1] | This is more likely if the aldehyde is not pure or if the reaction is run for an excessively long time at high base concentrations. Use freshly distilled cinnamaldehyde. Adhere to the recommended reaction time and catalyst concentration. | |
| Isolation of an Isomeric Product (4-methyl-1-phenyl-1,3-pentadien-3-one) | Formation of the thermodynamic enolate of 3-methyl-2-butanone. | The Claisen-Schmidt condensation is typically run under kinetic control with a strong base at low to moderate temperatures, which favors the formation of the less substituted enolate from the methyl group. To minimize the formation of the isomeric product, maintain a low reaction temperature and avoid prolonged reaction times that could allow for equilibration to the thermodynamic enolate. |
| Formation of a Dark, Tarry, or Polymeric Material | Polymerization of the starting materials or product. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use purified reagents and solvents to avoid catalytic impurities that might promote polymerization. |
| Difficult Purification of the Final Product | Presence of multiple, closely-related side products. | Optimize the reaction conditions to minimize side product formation. For purification, column chromatography on silica gel is often effective. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) can help in separating the desired product from its isomers and other impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3,5-Hexadien-2-one, 3-methyl-6-phenyl-?
A1: The most common and direct method is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of cinnamaldehyde with 3-methyl-2-butanone.[2]
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The primary side reactions include:
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Self-condensation of 3-methyl-2-butanone: The enolate of the ketone can react with another molecule of the ketone.
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Cannizzaro reaction of cinnamaldehyde: In the presence of a strong base, two molecules of cinnamaldehyde can disproportionate to form cinnamic acid and cinnamyl alcohol.[1]
-
Formation of a regioisomeric product: The unsymmetrical nature of 3-methyl-2-butanone allows for the formation of two different enolates, which can lead to the formation of an isomeric unsaturated ketone.
-
Michael addition: The enolate can potentially add to the α,β-unsaturated product in a Michael-type addition, leading to higher molecular weight byproducts, though this is less common under standard Claisen-Schmidt conditions.
Q3: How can I control the regioselectivity of the condensation with 3-methyl-2-butanone?
A3: Under typical basic conditions used for the Claisen-Schmidt condensation, the kinetic enolate is preferentially formed by deprotonation of the less sterically hindered methyl group, leading to the desired product. To favor the kinetic product, it is recommended to use a strong base and maintain a controlled, relatively low temperature.
Q4: What is the best way to purify the final product?
A4: Purification is typically achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be effective if the impurities are present in small amounts. For mixtures containing significant amounts of isomeric byproducts or other impurities, column chromatography on silica gel is the preferred method.
Experimental Protocols
Key Experiment: Synthesis of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- via Claisen-Schmidt Condensation
This protocol is a general procedure based on standard Claisen-Schmidt reaction conditions.
Materials:
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Cinnamaldehyde (freshly distilled)
-
3-Methyl-2-butanone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether (or other suitable extraction solvent)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Hydrochloric acid (HCl), dilute solution
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.1 equivalents) in a minimal amount of water and then add ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
To the cooled basic solution, add cinnamaldehyde (1.0 equivalent) dropwise with stirring.
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Following the addition of the aldehyde, add 3-methyl-2-butanone (1.0 equivalent) dropwise, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, neutralize the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 7.
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Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3,5-Hexadien-2-one, 3-methyl-6-phenyl-.
Visualizations
Caption: Experimental workflow for the synthesis of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-.
Caption: Troubleshooting logic for side reactions in the synthesis.
References
Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the Claisen-Schmidt condensation to synthesize substituted chalcones.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt reaction?
A1: The Claisen-Schmidt condensation is a type of crossed aldol condensation reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] This reaction is a cornerstone for synthesizing α,β-unsaturated ketones, famously known as chalcones.[3][4] It is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a polar solvent like ethanol.[4] However, acid-catalyzed versions and solvent-free conditions have also been developed.[5][6]
Q2: Why is one of my reactants, the aromatic aldehyde, not forming an enolate?
A2: The Claisen-Schmidt reaction's selectivity relies on the fact that aromatic aldehydes (like benzaldehyde and its derivatives) do not have α-hydrogens.[3][7] The α-carbon is the carbon atom adjacent to the carbonyl group. Without hydrogens on this carbon, it cannot be deprotonated by a base to form a nucleophilic enolate ion.[8] This ensures that the aromatic aldehyde acts exclusively as the electrophile, which is attacked by the enolate of the other reaction partner (the ketone or aliphatic aldehyde).[7]
Q3: What are the main advantages of using "green chemistry" methods like solvent-free or microwave-assisted synthesis for chalcones?
A3: Green chemistry approaches offer several benefits over traditional methods.
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Solvent-Free Grinding: This method reduces environmental impact by eliminating hazardous organic solvents.[6] It often involves simply grinding the reactants with a solid catalyst (like NaOH or Mg(HSO₄)₂) in a mortar and pestle, leading to shorter reaction times and simpler product isolation.[6][9][10]
-
Microwave Irradiation: This technique can dramatically shorten reaction times from hours to minutes.[4][11] It provides uniform heating, which can lead to higher yields and fewer side products compared to conventional heating methods.[4]
-
Ultrasound Assistance: Sonication can also enhance reaction rates and yields by providing the energy for activation through acoustic cavitation.[11][12]
Q4: Can I use a ketone as the enolate source and an aldehyde as the electrophile?
A4: Yes, this is the most common setup for a Claisen-Schmidt reaction to synthesize chalcones. Ketones are generally less reactive towards nucleophilic addition than aldehydes.[13][14] This difference in reactivity allows the ketone to preferentially form the enolate (the nucleophile) while the more reactive aldehyde serves as the electrophile. This selectivity minimizes self-condensation of the ketone, leading to a higher yield of the desired cross-condensation product.[14]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of substituted chalcones via the Claisen-Schmidt reaction.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Ineffective Catalyst | The strength and concentration of the base are critical. For standard reactions, aqueous NaOH or KOH are common.[12] If yields are low, consider switching to a stronger base like sodium hydride (NaH) or using a different catalytic system, such as solid-supported catalysts or phase-transfer catalysts.[4] Ensure the catalyst is not old or degraded. |
| Suboptimal Temperature | Many reactions are run at room temperature or with gentle heating (e.g., 40-50 °C).[12][15] If the reaction is sluggish, try moderately increasing the temperature. However, excessive heat can promote side reactions. For sensitive substrates, cooling the reaction in an ice bath may be necessary to control the reaction rate and improve yield.[16] |
| Poor Reactant Quality | Impurities in starting materials, especially the aldehyde, can inhibit the reaction. Benzaldehydes are prone to oxidation to benzoic acid. Purify the aldehyde by distillation or chromatography before use. Ensure the ketone is pure and dry.[17] |
| Incorrect Stoichiometry | While a 1:1 molar ratio of ketone to aldehyde is common, sometimes using a slight excess of the aldehyde can drive the reaction to completion, especially if the aldehyde is volatile or prone to side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC).[10] Some reactions, especially with deactivated substrates, may require longer reaction times than initially expected.[12] Continue the reaction until TLC shows consumption of the limiting reagent. |
| Work-up and Isolation Losses | Significant product can be lost during purification. Ensure complete precipitation of the product by cooling the reaction mixture thoroughly before filtration.[16] Wash the crude product with cold solvent to remove impurities without dissolving the desired chalcone.[13] When recrystallizing, use a minimal amount of hot solvent to avoid losing product in the mother liquor.[9][18] |
Problem 2: Formation of Multiple Side Products
| Potential Cause | Troubleshooting Steps & Recommendations |
| Self-Condensation of the Ketone | If the ketone has α-hydrogens on both sides of the carbonyl (e.g., acetone), it can react with two equivalents of the aldehyde.[13] To favor the mono-substituted product, use a 1:1 stoichiometry and add the aldehyde slowly to the mixture of the ketone and base. |
| Cannizzaro Reaction | Under strongly basic conditions, aldehydes lacking α-hydrogens can undergo a disproportionation reaction (Cannizzaro reaction) to form an alcohol and a carboxylic acid. This can be minimized by using a milder base, lower temperatures, or a catalyst system less prone to promoting this side reaction. |
| Polymerization/Decomposition | Electron-rich or sensitive substrates may decompose or polymerize under harsh basic or acidic conditions. Use milder reaction conditions (e.g., weaker base like K₂CO₃, lower temperature) or protect sensitive functional groups. |
Problem 3: Reaction Stalls / Incomplete Conversion
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst Deactivation | Acidic impurities in the reactants or solvent can neutralize the base catalyst. Ensure all reagents and glassware are dry and pure.[17] It may be necessary to add more catalyst if the reaction stalls. |
| Product Precipitation | If the chalcone product is insoluble in the reaction solvent, it may precipitate and coat the surface of the reactants or catalyst, preventing further reaction. Increase the solvent volume or switch to a solvent in which the product is more soluble. Vigorous stirring is essential. |
| Reversibility | The initial aldol addition step can be reversible. To drive the reaction towards the final chalcone product, ensure conditions favor the subsequent dehydration step. This is often achieved by heating or by using a catalytic system that promotes elimination of water. |
Data Summaries
Table 1: Comparison of Catalysts and Conditions for Chalcone Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| KOH | Acetophenone, Benzaldehyde | Ethanol | 40 | 10 min (Ultrasound) | >95 | [15] |
| NaOH | 4'-Chloroacetophenone, Benzaldehyde | None (Grinding) | Room Temp | 10 min | ~90-95 | [9] |
| Mg(HSO₄)₂ | Substituted Acetophenones & Benzaldehydes | None (Grinding) | 80 | 5-15 min | 90-98 | [6] |
| Molecular Iodine / Al₂O₃ | Hydroxylated Acetophenones & Benzaldehydes | None (Microwave) | N/A | N/A | High | [4] |
| [TSPi][Cl]₂ (Ionic Liquid) | 4-Nitroacetophenone, 4-Chlorobenzaldehyde | None | 40 | 5 min | 98 | [19] |
| CTAB (Micellar) | Acetophenone, Benzaldehyde | Water | 25 | 24 h | >90 | [5][20] |
Experimental Protocols
Protocol 1: Classic Claisen-Schmidt Condensation (KOH/Ethanol)
This protocol is adapted from literature procedures for a robust, solvent-based synthesis.[15]
-
Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in absolute ethanol.
-
Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.
-
Reaction: The mixture is typically stirred at room temperature or heated gently to 40-50 °C. Monitor the reaction's progress by TLC. Reactions are often complete within 1-4 hours.
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Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol.
-
Drying & Characterization: Dry the purified product in a vacuum oven. Determine the yield, melting point, and characterize by spectroscopic methods (NMR, IR).
Protocol 2: Solvent-Free Synthesis by Grinding
This green chemistry protocol is adapted from solvent-free procedures.[9][10]
-
Preparation: Place the substituted acetophenone (1.0 eq) and solid sodium hydroxide (NaOH, 1.0 eq, powdered or pellets) into a porcelain mortar.
-
Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogenous powder.
-
Reagent Addition: Add the substituted benzaldehyde (1.0 eq) to the mortar.
-
Reaction: Continue grinding the mixture vigorously. The solid mixture will often turn into a thick, colored paste, and then may solidify again. The reaction is typically complete in 5-15 minutes.
-
Isolation: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the NaOH.
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Purification: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral.
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Recrystallization: If necessary, recrystallize the product from a suitable solvent like 95% ethanol to achieve high purity.[9]
Visualizations
References
- 1. Explain the mechanism of claisen-schmidt reaction. [vedantu.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. byjus.com [byjus.com]
- 9. rsc.org [rsc.org]
- 10. jetir.org [jetir.org]
- 11. Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization [mdpi.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Claisen-Schmidt Condensation [cs.gordon.edu]
- 14. Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solved What would have been the likely effect on the yield | Chegg.com [chegg.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. Claisen-Schmidt Condensation [cs.gordon.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 3-methyl-6-phenyl-3,5-hexadien-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 3-methyl-6-phenyl-3,5-hexadien-2-one in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of 3-methyl-6-phenyl-3,5-hexadien-2-one in aqueous assay buffers?
A1: The poor aqueous solubility of 3-methyl-6-phenyl-3,5-hexadien-2-one is primarily due to its chemical structure. The presence of a phenyl group and a hexadienone backbone results in a significant hydrophobic character. This is quantitatively indicated by its high LogP value, which signifies a preference for non-polar (oily) environments over polar (watery) ones.
Q2: I am observing precipitation of the compound when I add it to my cell culture medium. What can I do to prevent this?
A2: Precipitation in cell culture media is a common issue with hydrophobic compounds. Here are several steps you can take to mitigate this:
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Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, typically below 0.5% (v/v) for most cell lines, though some may tolerate up to 1%.[1] Always include a vehicle control (media with the same solvent concentration) in your experiments.
-
Serial Dilutions: Prepare a high-concentration stock solution in an appropriate organic solvent and then perform serial dilutions in the assay medium. Add the diluted compound to the cells in a drop-wise manner while gently swirling the plate to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
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Use of Serum: If your experimental design allows, the presence of serum in the cell culture medium can help to solubilize hydrophobic compounds through binding to proteins like albumin.
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Consider Solubilizing Excipients: For persistent precipitation, consider the use of solubilizing agents like cyclodextrins or non-ionic surfactants at low, non-toxic concentrations.
Q3: Can the solubilizing agents themselves interfere with my assay results?
A3: Yes, it is crucial to consider the potential for interference from solubilizing agents.
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Co-solvents (e.g., DMSO, ethanol): High concentrations can be toxic to cells and may affect enzyme activity.[2][3][4]
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Surfactants: These can interfere with fluorescence-based assays and may denature proteins at higher concentrations.[5][6][7][8]
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Cyclodextrins: Generally well-tolerated by cells, but it's essential to check for any effects on cell viability or the specific assay being performed.[9][10][11][12][13] Always run appropriate controls with the solubilizing agent alone to account for any background effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's solubility limit has been exceeded. The solvent used for the stock solution is immiscible with the aqueous buffer. | - Increase the proportion of co-solvent in the final solution (if the assay allows).- Use a different, more miscible organic solvent for the stock solution.- Employ a solubilization technique such as cyclodextrin complexation or the use of surfactants. |
| Compound precipitates over time in the incubator. | The compound has low kinetic solubility and is coming out of a supersaturated solution. Temperature changes are affecting solubility. Evaporation of the medium is concentrating the compound.[14] | - Prepare fresh dilutions of the compound immediately before use.- Ensure the incubator has proper humidification to prevent evaporation.- Consider using a more stable formulation, such as a cyclodextrin inclusion complex. |
| Inconsistent or non-reproducible assay results. | The compound is not fully dissolved, leading to variations in the effective concentration. The solubilizing agent is interfering with the assay. | - Visually inspect all solutions for any signs of precipitation before use.- Vortex stock solutions and dilutions thoroughly.- Run control experiments to assess the impact of the solubilizing agent on the assay. |
| High background signal in fluorescence-based assays. | The surfactant or co-solvent used for solubilization is interfering with the fluorescent signal. | - Test different non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) at low concentrations.- Reduce the final concentration of the organic co-solvent.- If possible, switch to a non-fluorescence-based detection method. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO) for a Cell-Based Viability Assay (e.g., MTT Assay)
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Preparation of Stock Solution:
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Weigh out a precise amount of 3-methyl-6-phenyl-3,5-hexadien-2-one.
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Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
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Ensure complete dissolution by vortexing and gentle warming if necessary. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your assay.
-
Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%). [1]
-
-
Cell Treatment:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Remove the old medium and add the medium containing the different concentrations of 3-methyl-6-phenyl-3,5-hexadien-2-one.
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Include a "vehicle control" group of cells that are treated with the same final concentration of DMSO as the highest concentration used for the compound.
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Incubate the cells for the desired treatment period.
-
-
MTT Assay:
-
Following treatment, add MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Normalize the results to the vehicle control to determine the effect of the compound on cell viability.
-
Protocol 2: Solubilization using Cyclodextrins for an Enzyme Inhibition Assay
-
Preparation of the Cyclodextrin Inclusion Complex:
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good water solubility and low toxicity.[9][10]
-
Prepare a stock solution of HP-β-CD in the assay buffer (e.g., 100 mM).
-
Prepare a concentrated stock solution of 3-methyl-6-phenyl-3,5-hexadien-2-one in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the compound stock solution to the vigorously stirring HP-β-CD solution.
-
Continue stirring for several hours or overnight at room temperature to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. If any precipitate remains, it can be removed by filtration or centrifugation.
-
-
Enzyme Inhibition Assay:
-
Perform serial dilutions of the cyclodextrin-compound complex in the assay buffer.
-
Include a control with the same concentration of HP-β-CD alone to account for any effects of the cyclodextrin on the enzyme activity.
-
Initiate the enzymatic reaction by adding the substrate and measure the reaction rate according to your established protocol.
-
Calculate the percentage of inhibition relative to the control reaction without the compound.
-
Data Presentation
Table 1: Recommended Starting Concentrations of Co-solvents for Cell-Based Assays
| Co-solvent | Typical Stock Concentration | Recommended Final Concentration in Assay | Maximum Tolerated Concentration (Cell Line Dependent) |
| DMSO | 10-50 mM | ≤ 0.1% (v/v) | 0.5 - 1% (v/v)[1] |
| Ethanol | 10-50 mM | ≤ 0.5% (v/v) | 1 - 2% (v/v) |
Table 2: Comparison of Solubilization Methods
| Method | Advantages | Disadvantages | Best For |
| Co-solvents (DMSO, Ethanol) | Simple and widely used. | Can be toxic to cells at higher concentrations. May affect enzyme activity.[2][3][4] | Initial screening, in vitro biochemical assays. |
| Cyclodextrins | Low toxicity, can improve bioavailability.[9][10] | May not be effective for all compounds. Can be more expensive. | Cell-based assays, in vivo studies. |
| Surfactants (e.g., Tween® 20) | Effective at low concentrations. | Can interfere with certain assays (e.g., fluorescence).[5][6][7][8] May denature proteins. | Biochemical assays where interference has been ruled out. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Surfactant-induced fluorescence changes in fluorescein dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of the interaction between surfactants and enzymes by fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complexation with Random Methyl-β-Cyclodextrin and (2-Hydroxypropyl)-β-Cyclodextrin Promotes Chrysin Effect and Potential for Liver Fibrosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation, characterization, and in vitro cytogenotoxic evaluation of a novel dimenhydrinate-β-cyclodextrin inclusion complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Culture Academy [procellsystem.com]
Technical Support Center: Storage and Handling of 3-methyl-6-phenyl-3,5-hexadien-2-one
This technical support center provides guidance on the proper storage and handling of 3-methyl-6-phenyl-3,5-hexadien-2-one to minimize degradation and ensure the integrity of the compound for research and development purposes. The recommendations provided are based on the general chemical properties of α,β-unsaturated aromatic ketones.
Frequently Asked Questions (FAQs)
Q1: What is 3-methyl-6-phenyl-3,5-hexadien-2-one and why is its stability a concern?
3-methyl-6-phenyl-3,5-hexadien-2-one is a conjugated aromatic ketone. Its extended system of alternating double and single bonds, which includes a phenyl group and an α,β-unsaturated ketone moiety, makes it susceptible to various degradation pathways. Degradation can lead to the formation of impurities, which may compromise experimental results, reduce the compound's efficacy in drug development, and potentially introduce toxic byproducts.
Q2: What are the primary drivers of degradation for this compound?
The main causes of degradation for 3-methyl-6-phenyl-3,5-hexadien-2-one are:
-
Oxidation: The double bonds in the hexadienone chain and the allylic methyl group are susceptible to oxidation, especially in the presence of air (oxygen), light, and trace metal ions. This can lead to the formation of epoxides, peroxides, or cleavage of the carbon chain.
-
Photodegradation: The conjugated π-system of the molecule can absorb UV and visible light, leading to photochemical reactions. This can include isomerization, cyclization, or polymerization. Aromatic ketones are known to be susceptible to photodegradation.
-
Hydrolysis: While ketones are generally stable to hydrolysis, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to cleavage or other reactions.
-
Polymerization: The activated double bonds in the α,β-unsaturated system can undergo polymerization, especially when exposed to light, heat, or radical initiators.
Q3: What are the common visual indicators of degradation?
Visible signs of degradation may include:
-
Color Change: A noticeable change in color, such as yellowing or darkening, can indicate the formation of degradation products or polymers.
-
Precipitation: The formation of a precipitate or cloudiness in a solution can suggest polymerization or the formation of insoluble degradation products.
-
Change in Odor: A change in the characteristic odor of the compound may also signal chemical modification.
Q4: What are the recommended storage conditions to prevent degradation?
To ensure the long-term stability of 3-methyl-6-phenyl-3,5-hexadien-2-one, the following storage conditions are recommended.
| Storage Condition | Recommendation | Rationale |
| Temperature | Short-term (days to weeks): 2-8 °C. Long-term (months to years): -20 °C or lower. | Reduces the rate of chemical reactions, including oxidation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidation. |
| Light | Protect from light by using amber vials or storing in a dark location. | Prevents photodegradation initiated by UV or visible light. |
| Container | Use well-sealed, airtight containers made of inert materials (e.g., glass with PTFE-lined caps). | Prevents exposure to air and moisture. |
| Form | Store as a dry, solid powder if possible. If in solution, use a dry, aprotic solvent. | Minimizes the risk of hydrolysis. |
Q5: Can stabilizers be used to enhance stability?
Yes, the addition of antioxidants can help prevent oxidative degradation. The suitability and concentration of any stabilizer should be experimentally verified for your specific application.
| Stabilizer | Typical Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/w) | A phenolic antioxidant that acts as a free radical scavenger, inhibiting autoxidation.[1][2][3][4][5] |
| alpha-Tocopherol (Vitamin E) | 0.01 - 0.1% (w/w) | A natural phenolic antioxidant that scavenges free radicals to protect unsaturated compounds.[6][7][8][9][10] |
Q6: How can I monitor the purity and degradation of my sample?
Regularly assessing the purity of your sample is crucial. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for quantifying the parent compound and detecting the formation of degradation products due to the compound's chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on any degradation products that are formed.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Action |
| Compound has turned yellow or brown. | Oxidation or polymerization. | Store the compound under an inert atmosphere and protect it from light. Consider adding an antioxidant like BHT. If the material is already discolored, re-purification by chromatography or recrystallization may be necessary. |
| Purity has decreased as per HPLC analysis. | Degradation due to improper storage (exposure to air, light, or elevated temperature). | Review storage conditions. Ensure the container is properly sealed and stored at the recommended temperature in the dark. For future batches, consider adding a stabilizer. |
| A precipitate has formed in the solution. | Polymerization or formation of an insoluble degradation product. | Filter the solution to remove the precipitate. The remaining solution should be re-analyzed for purity. If polymerization is suspected, review storage temperature and consider the use of a polymerization inhibitor if compatible with your application. |
| Inconsistent experimental results. | Use of a degraded sample. | Always use a fresh sample or a sample that has been properly stored and its purity recently verified by an appropriate analytical method before conducting critical experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of 3-methyl-6-phenyl-3,5-hexadien-2-one in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, incubate a vial of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose a solid sample and a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control sample, by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the extent of degradation and the profile of degradation products.
Protocol 2: HPLC-UV Method for Stability Monitoring
This protocol provides a general method for monitoring the purity of 3-methyl-6-phenyl-3,5-hexadien-2-one. This method should be optimized and validated for your specific instrumentation and requirements.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 40 15 90 20 90 21 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the compound (to be determined experimentally, likely in the UV range of 250-350 nm due to the extended conjugation).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Prepare a standard solution of 3-methyl-6-phenyl-3,5-hexadien-2-one of known concentration.
-
Prepare your sample solution from the stored material at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the chromatograms. The purity can be estimated by the area percentage of the main peak. The appearance of new peaks indicates the formation of degradation products.
Visualizations
Caption: Potential degradation pathways for 3-methyl-6-phenyl-3,5-hexadien-2-one.
Caption: Experimental workflow for a stability testing study.
Caption: Decision tree for troubleshooting degradation issues.
References
- 1. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 2. Butylated Hydroxytoluene (BHT) ( Antioxidant ) - Astrra Chemicals [astrrachemicals.com]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. BUTYL HYDROXY TOLUENE - Ataman Kimya [atamanchemicals.com]
- 6. Tocopherols as antioxidants in lipid-based systems: The combination of chemical and physicochemical interactions determines their efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agritrop.cirad.fr [agritrop.cirad.fr]
- 8. researchgate.net [researchgate.net]
- 9. thepoultrysite.com [thepoultrysite.com]
- 10. The antioxidant and nutritional effects of tocopherols, ascorbic acid and beta-carotene in relation to processing of edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for the analysis of dienone compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dienone compounds.
General Troubleshooting and Sample Stability
This section addresses common issues encountered during the handling and preparation of dienone samples before instrumental analysis.
Frequently Asked Questions (FAQs)
Question: My dienone compound appears to be degrading during sample preparation. What are the common causes and solutions?
Answer: Dienone compounds can be susceptible to degradation, especially during extraction and storage.[1] Key factors include:
-
Hydrolysis: Dienones can undergo hydrolysis under acidic or basic conditions. Ensure that the pH of your solvents is controlled and within a stable range for your specific compound.[2]
-
Oxidation: The presence of oxygen can lead to oxidative degradation, forming N-oxides or other oxidation products.[2][3] It is advisable to use degassed solvents and consider blanketing samples with an inert gas like nitrogen or argon.
-
Thermal Stress: High temperatures during extraction or solvent evaporation can cause degradation.[2][4] Use the lowest effective temperature for these steps and consider methods like lyophilization or vacuum centrifugation.
-
Photolytic Instability: Exposure to light, particularly UV, can induce degradation.[2] Protect your samples from light by using amber vials or covering glassware with aluminum foil.
Question: I am observing low recovery of my dienone compound after extraction. What can I do to improve this?
Answer: Low recovery is often related to the extraction solvent and technique.
-
Solvent Polarity: The choice of extraction solvent is critical and depends on the polarity of your specific dienone. For hydrophilic compounds, polar solvents like methanol or ethanol are often used, while more lipophilic compounds may require dichloromethane or a mixture of dichloromethane/methanol.[5]
-
Extraction Technique: The extraction method can significantly impact efficiency. Techniques like microwave-assisted extraction (MAE) or subcritical solvent extraction (SSE) can improve recovery but must be optimized to prevent thermal degradation.[4]
-
Matrix Effects: The sample matrix can interfere with extraction efficiency.[6] Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before the final extraction.[7]
Dienone Degradation Workflow
The following diagram illustrates a logical workflow for troubleshooting dienone degradation issues.
References
- 1. Umbelliferone instability during an analysis involving its extraction process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labioscientific.com [labioscientific.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Enhancing the Stability of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-.
Troubleshooting Guides
Issue 1: Rapid degradation of the active pharmaceutical ingredient (API) is observed in the formulation, indicated by a decrease in assay value.
Possible Cause 1: Oxidation The conjugated diene and ketone moieties in 3,5-Hexadien-2-one, 3-methyl-6-phenyl- are susceptible to oxidation.
-
Solution: Incorporate antioxidants into your formulation. Common choices for non-aqueous formulations include butylated hydroxytoluene (BHT) and alpha-tocopherol (Vitamin E). For aqueous-based systems, consider ascorbic acid or sodium metabisulfite.
-
Actionable Advice: Start with a screening study to determine the most effective antioxidant. A common starting concentration for BHT or Vitamin E is 0.01% to 0.1% (w/w) of the formulation. Monitor the API concentration over time using a stability-indicating HPLC method.
-
Possible Cause 2: Hydrolysis The enone structure can be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Solution: Optimize the pH of your formulation. Conduct a pH-stability profile to identify the pH range of maximum stability.
-
Actionable Advice: Prepare a series of buffered solutions across a pH range (e.g., pH 3 to 9). Dissolve the API in each buffer and store the samples at a controlled temperature. Analyze the samples at regular intervals to determine the degradation rate at each pH.
-
Possible Cause 3: Photodegradation The extended conjugation in the molecule makes it a candidate for degradation upon exposure to light, especially UV radiation.
-
Solution: Protect the formulation from light.
Issue 2: The appearance of the formulation changes over time (e.g., color change, precipitation).
Possible Cause 1: Formation of Colored Degradation Products Oxidation or other degradation pathways can lead to the formation of colored impurities.
-
Solution: In addition to the solutions for Issue 1, characterize the degradation products using techniques like UPLC-MS/MS to understand the degradation pathway. This can provide insights into the most effective stabilization strategy.
Possible Cause 2: Poor Solubility of Degradation Products Degradants may have lower solubility in the formulation vehicle than the parent compound, leading to precipitation.
-
Solution: If the primary degradation pathway cannot be sufficiently inhibited, consider the use of solubilizing agents or a different solvent system that can accommodate both the API and its potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3,5-Hexadien-2-one, 3-methyl-6-phenyl-?
A1: Based on its chemical structure, the primary degradation pathways are expected to be:
-
Oxidation: The conjugated diene system is prone to oxidation, which can lead to the formation of peroxides, epoxides, and carbonyl compounds, potentially cleaving the carbon-carbon double bonds.
-
Hydrolysis: The ketone functional group can undergo acid- or base-catalyzed hydrolysis, although this is generally slower for ketones than for esters. The extended conjugation may influence this reactivity.
-
Photodegradation: The chromophore present in the molecule can absorb UV and visible light, leading to photochemical reactions such as isomerization or cycloaddition, and can also accelerate oxidative processes.
Q2: Which antioxidants are most suitable for a lipid-based formulation of this compound?
A2: For lipid-based formulations, oil-soluble antioxidants are preferred. Butylated hydroxytoluene (BHT) and alpha-tocopherol (Vitamin E) are excellent choices. BHT is a synthetic antioxidant known for its high efficiency at low concentrations.[4][5] Vitamin E is a natural antioxidant that can also offer other formulation benefits.[3][6] The optimal choice and concentration should be determined through stability studies.
Q3: How do I perform a forced degradation study for this compound?
A3: A forced degradation study intentionally stresses the compound to identify potential degradation products and establish a stability-indicating analytical method.[7][8][9] Key conditions to test include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Degradation: 80°C for 48-72 hours.
-
Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][3]
Samples should be analyzed at various time points against a control sample to track the formation of degradants.
Q4: What is the recommended pH range for an aqueous-based formulation?
A4: The optimal pH must be determined experimentally through a pH-stability profile. Generally, for α,β-unsaturated ketones, a neutral to slightly acidic pH (around 4-6) is often found to be the most stable region to minimize both acid- and base-catalyzed hydrolysis. However, this is a generalization, and experimental verification is crucial.
Q5: What analytical methods are suitable for stability testing of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[10][11][12]
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water (with a small amount of acid like formic acid or phosphoric acid to improve peak shape) is typically effective.
-
Detection: The extended conjugation of the molecule should provide a strong UV chromophore, allowing for sensitive detection (likely in the range of 250-350 nm).
-
For identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[13][14]
Data Presentation
Table 1: Hypothetical pH-Stability Profile of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- at 40°C
| pH | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 3.0 | 0.088 | 7.9 |
| 4.0 | 0.025 | 27.7 |
| 5.0 | 0.011 | 63.0 |
| 6.0 | 0.015 | 46.2 |
| 7.0 | 0.035 | 19.8 |
| 8.0 | 0.095 | 7.3 |
| 9.0 | 0.250 | 2.8 |
Table 2: Hypothetical Efficacy of Different Antioxidants on the Stability of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- in a Non-Aqueous Formulation at 40°C after 30 days
| Antioxidant (0.05% w/w) | % API Remaining | % Total Degradants |
| Control (No Antioxidant) | 85.2 | 14.8 |
| Butylated Hydroxytoluene (BHT) | 98.5 | 1.5 |
| Alpha-Tocopherol (Vitamin E) | 97.2 | 2.8 |
| Propyl Gallate | 96.5 | 3.5 |
Experimental Protocols
Protocol 1: Screening of Antioxidant Efficacy using the DPPH Assay
This protocol provides a rapid method to assess the free-radical scavenging activity of potential antioxidants for your formulation.[15][16][17][18][19]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Antioxidant stock solutions (e.g., BHT, Vitamin E) at various concentrations in methanol
-
Methanol (as blank)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of dilutions of each antioxidant in methanol.
-
In a test tube, add 2.0 mL of the DPPH solution and 2.0 mL of the antioxidant dilution. For the control, add 2.0 mL of methanol instead of the antioxidant solution.
-
Vortex the solutions and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample with the antioxidant.
-
Plot the % scavenging against the antioxidant concentration to determine the EC₅₀ (the concentration of antioxidant required to scavenge 50% of the DPPH radicals). A lower EC₅₀ indicates higher antioxidant activity.
Protocol 2: Determination of pH-Stability Profile
This protocol outlines the procedure to determine the pH at which 3,5-Hexadien-2-one, 3-methyl-6-phenyl- is most stable.[20][21]
Materials:
-
3,5-Hexadien-2-one, 3-methyl-6-phenyl-
-
A series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 3 to 9).
-
A stability-indicating HPLC method.
-
Constant temperature chamber.
Procedure:
-
Prepare stock solutions of the API in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a final known concentration. Ensure the organic solvent concentration is low to minimize its effect on pH and stability.
-
Dispense the solutions into vials and seal them.
-
Place the vials in a constant temperature chamber (e.g., 40°C or 50°C) to accelerate degradation.
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw a vial for each pH.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the remaining API.
-
For each pH, plot the natural logarithm of the concentration of the API versus time. The slope of this line will be the negative of the apparent first-order degradation rate constant (-k).
-
The pH at which the absolute value of k is the lowest is the pH of maximum stability.
Visualizations
Caption: Workflow for troubleshooting and enhancing the stability of formulations.
Caption: Potential degradation pathways for 3,5-Hexadien-2-one, 3-methyl-6-phenyl-.
References
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. www3.paho.org [www3.paho.org]
- 3. Vitamin E in formulas - antioxidant versus pro-oxidant effect [personalcarescience.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Optimization Formulation of Antioxidant Cream Vitamin E (a-tocopherol acetate) with Virgin Coconut Oil (VCO) | Semantic Scholar [semanticscholar.org]
- 7. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. louis.uah.edu [louis.uah.edu]
- 20. enamine.net [enamine.net]
- 21. hudsonlabautomation.com [hudsonlabautomation.com]
Identifying and removing impurities from 3-methyl-6-phenyl-3,5-hexadien-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methyl-6-phenyl-3,5-hexadien-2-one. The information focuses on identifying and removing impurities commonly encountered during its synthesis and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 3-methyl-6-phenyl-3,5-hexadien-2-one, which is typically synthesized via a Claisen-Schmidt condensation of cinnamaldehyde and 3-penten-2-one.
Problem 1: The purified product shows the presence of a lower molecular weight, non-polar impurity by TLC and/or GC-MS.
| Possible Cause | Recommended Solution |
| Unreacted Cinnamaldehyde: Incomplete reaction can leave starting material in the crude product. | Purification: Cinnamaldehyde is less polar than the desired product and can be separated by silica gel column chromatography. A non-polar eluent system, such as a low percentage of ethyl acetate in hexanes, should effectively separate the two compounds. |
| Self-Condensation of 3-penten-2-one: The ketone can react with itself to form various side products. | Reaction Optimization: To minimize self-condensation, slowly add the 3-penten-2-one to a mixture of the cinnamaldehyde and the base catalyst. This ensures that the concentration of the enolate of 3-penten-2-one remains low, favoring the reaction with the more electrophilic cinnamaldehyde. |
Problem 2: The presence of a higher molecular weight impurity is detected, which may have a similar polarity to the desired product.
| Possible Cause | Recommended Solution |
| Double Condensation Product: The enolate of 3-penten-2-one can react with a second molecule of cinnamaldehyde. | Stoichiometry Control: Use a slight excess of 3-penten-2-one relative to cinnamaldehyde to favor the formation of the desired 1:1 condensation product. Purification: Careful column chromatography with a shallow solvent gradient can help separate these closely related compounds. Multiple recrystallizations may also be necessary. |
| Michael Addition Product: The enolate of 3-penten-2-one can undergo a 1,4-conjugate (Michael) addition to the α,β-unsaturated aldehyde of another product molecule. | Temperature Control: Running the reaction at lower temperatures can disfavor the Michael addition reaction. Purification: These products often have different polarity and may be separable by column chromatography. |
Problem 3: The product appears as an oil and is difficult to crystallize.
| Possible Cause | Recommended Solution |
| Presence of Multiple Isomers: The dienone product can exist as different geometric isomers (E/Z) which can hinder crystallization. | Isomerization: In some cases, treatment with a catalytic amount of iodine or exposure to UV light can promote isomerization to the more stable isomer, facilitating crystallization. Purification: If isomerization is not feasible, purification of the major isomer can be achieved by careful column chromatography. |
| Residual Solvent: Trapped solvent can prevent the formation of a crystalline solid. | Drying: Ensure the product is thoroughly dried under high vacuum to remove any residual solvent. |
| Oiling Out: The compound may be melting in the hot recrystallization solvent. | Solvent Selection: Choose a recrystallization solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent pair system (e.g., ethanol/water, dichloromethane/hexanes) can be effective. Dissolve the compound in the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until turbidity is observed. Reheat to dissolve and then allow to cool slowly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 3-methyl-6-phenyl-3,5-hexadien-2-one?
A1: The most common impurities arise from side reactions of the Claisen-Schmidt condensation. These include:
-
Unreacted starting materials: Cinnamaldehyde and 3-penten-2-one.
-
Self-condensation products of 3-penten-2-one.
-
Double condensation products: Where two molecules of cinnamaldehyde react with one molecule of 3-penten-2-one.
-
Michael addition products.
Q2: What is the recommended method for monitoring the progress of the purification?
A2: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 10-20% ethyl acetate in hexanes) to achieve good separation between the starting materials, the desired product, and potential impurities. The spots can be visualized under UV light.
Q3: What are the recommended storage conditions for purified 3-methyl-6-phenyl-3,5-hexadien-2-one?
A3: As a conjugated dienone, the compound may be susceptible to polymerization or degradation upon exposure to light and air. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
Q4: Can this compound undergo retro-aldol reaction?
A4: Yes, under certain conditions (e.g., strong base and heat), aldol condensation products can undergo a retro-aldol reaction, leading to the cleavage of the newly formed carbon-carbon bond and regeneration of the starting materials. This is a potential degradation pathway to consider during storage or in subsequent reaction steps.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find a suitable system where the compound is soluble when hot and insoluble when cold. A mixture of ethanol and water is often a good starting point.
-
Dissolution: Dissolve the crude 3-methyl-6-phenyl-3,5-hexadien-2-one in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
Flash Column Chromatography Protocol
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent Selection: Determine the optimal eluent system by running TLC plates. A good starting point is a mixture of ethyl acetate and hexanes. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the determined solvent system. If necessary, a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes) can be used to elute the product and any more polar impurities.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Synthetic pathway and potential side products.
Caption: General purification workflow.
Technical Support Center: Quantification of 3-methyl-6-phenyl-3,5-hexadien-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 3-methyl-6-phenyl-3,5-hexadien-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of 3-methyl-6-phenyl-3,5-hexadien-2-one?
A1: The recommended techniques for the quantification of 3-methyl-6-phenyl-3,5-hexadien-2-one are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the sample matrix, required sensitivity, and the availability of instrumentation.
Q2: What is the expected UV absorbance maximum (λmax) for 3-methyl-6-phenyl-3,5-hexadien-2-one?
A2: As an extended conjugated system containing an α,β-unsaturated ketone, 3-methyl-6-phenyl-3,5-hexadien-2-one is expected to have a strong UV absorbance. The exact λmax should be determined empirically by scanning a pure standard, but it is likely to be in the range of 280-350 nm.
Q3: Are there any known stability issues with 3-methyl-6-phenyl-3,5-hexadien-2-one?
A3: Conjugated dienones can be susceptible to degradation under certain conditions.[1][2][3][4] Exposure to strong acids, bases, or high temperatures, as well as prolonged exposure to UV light, may lead to isomerization, polymerization, or degradation. It is recommended to store standards and samples in a cool, dark place and to use amber vials for analysis.
Q4: How should I prepare a sample from a complex matrix (e.g., plant extract) for analysis?
A4: A general approach for sample preparation from a plant matrix involves extraction with a suitable organic solvent, followed by a clean-up step to remove interfering substances.[5][6][7] A common procedure is Solid Phase Extraction (SPE).[7]
Troubleshooting Guides
HPLC Method Troubleshooting
A common issue encountered during the HPLC analysis of nonpolar compounds like 3-methyl-6-phenyl-3,5-hexadien-2-one is peak tailing.[8][9][10][11][12]
Issue: Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column packing. | Use a base-deactivated or end-capped C18 column. Alternatively, add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase.[8] |
| Column overload. | Reduce the concentration of the sample or decrease the injection volume.[9][11] | |
| The sample is dissolved in a solvent stronger than the mobile phase. | Ideally, dissolve the sample in the initial mobile phase. If not possible, use a weaker solvent.[11] | |
| Column void or frit blockage. | Replace the guard column. If the problem persists, replace the analytical column.[12] | |
| Poor Resolution | Inadequate separation from other components. | Optimize the mobile phase composition. A gradient elution may be necessary. Consider a column with a different stationary phase or smaller particle size for higher efficiency. |
| Low Sensitivity | The concentration of the analyte is below the detection limit. | Increase the injection volume (if not causing overload). Use a more sensitive detector wavelength (scan for λmax). Ensure proper sample clean-up to reduce matrix effects. |
GC-MS Method Troubleshooting
Issue: Poor Peak Shape or Low Response
References
- 1. scribd.com [scribd.com]
- 2. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromtech.com [chromtech.com]
- 11. i01.yizimg.com [i01.yizimg.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
Validation of an analytical method for 3-methyl-6-phenyl-3,5-hexadien-2-one
A comprehensive guide to the validation of an analytical method for the quantification of 3-methyl-6-phenyl-3,5-hexadien-2-one is presented below. This document provides a comparative framework for researchers, scientists, and drug development professionals, detailing a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. While specific experimental data for 3-methyl-6-phenyl-3,5-hexadien-2-one is not publicly available, this guide synthesizes data from validated methods for structurally similar chalcone and dienone compounds to provide a reliable protocol.
Comparison of Analytical Methods
For the quantification of α,β-unsaturated ketones like 3-methyl-6-phenyl-3,5-hexadien-2-one, several analytical techniques are applicable. A comparison of the most relevant methods is provided in the table below.
| Analytical Method | Principle | Advantages | Disadvantages |
| RP-HPLC | Separation based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution, sensitivity, and specificity. Amenable to a wide range of compounds. | Requires a chromophore for UV detection. Can be more complex to develop and run than spectrophotometry. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio. | High sensitivity and specificity, provides structural information. | Requires the analyte to be volatile and thermally stable, or to be derivatized. |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet-visible radiation by the analyte. | Simple, rapid, and cost-effective. | Low specificity; susceptible to interference from other absorbing compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the analyte. | Provides definitive structural information. | Lower sensitivity compared to other methods, and it is a more expensive technique. |
Based on its balance of specificity, sensitivity, and accessibility, RP-HPLC is often the method of choice for the routine quantification of compounds like 3-methyl-6-phenyl-3,5-hexadien-2-one in research and quality control settings.
Experimental Protocol: Validated RP-HPLC Method
This section details a proposed RP-HPLC method for the analysis of 3-methyl-6-phenyl-3,5-hexadien-2-one, with validation parameters established in line with ICH guidelines. The data is extrapolated from methodologies validated for similar chalcone derivatives.[1][2]
Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Sodium Acetate Buffer (pH 3.0) (60:40, v/v)[1][2]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation A standard stock solution of 3-methyl-6-phenyl-3,5-hexadien-2-one (100 µg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range. Sample solutions are prepared by dissolving the material in methanol, followed by dilution with the mobile phase to an expected concentration within the calibration range.
Method Validation Summary
The following tables summarize the key validation parameters for the proposed RP-HPLC method, based on typical values for related compounds.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Methodology | Acceptance Criteria | Typical Result |
|---|---|---|---|
| Linearity | Analysis of five concentrations in triplicate. | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Range | Established from linearity studies. | 5 – 15 µg/mL | 5 – 15 µg/mL[1][2] |
| Accuracy (% Recovery) | Spike-recovery at three concentration levels (80%, 100%, 120%). | 98.0% – 102.0% | 99.5% – 101.2% |
| Precision (% RSD) | |||
| - Repeatability (Intra-day) | Six replicate injections of 100% test concentration. | ≤ 2.0% | 0.90%[1][2] |
| - Intermediate Precision (Inter-day) | Analysis on three different days. | ≤ 2.0% | 0.59%[1][2] |
| Specificity | Forced degradation studies (acid, base, oxidation, thermal, photolytic). | Peak purity index > 0.990 and no co-elution. | No interference from degradants or excipients. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio of 3:1. | - | 0.323 µg/mL[1][2] |
| Limit of Quantification (LOQ) | Based on signal-to-noise ratio of 10:1. | - | 0.978 µg/mL[1][2] |
| Robustness | Deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm). | % RSD ≤ 2.0% | The method was found to be robust. |
Visualizations
To further clarify the experimental workflow and the chemical context, the following diagrams are provided.
References
Comparative Analysis of 3-methyl-6-phenyl-3,5-hexadien-2-one and a Related Chalcone Derivative
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental cross-validation of 3-methyl-6-phenyl-3,5-hexadien-2-one. This guide provides a comparative analysis with the well-characterized 2'-hydroxychalcone, including detailed experimental protocols, quantitative data, and pathway visualizations.
Introduction
3-methyl-6-phenyl-3,5-hexadien-2-one is a derivative of 6-phenyl-3,5-hexadien-2-one, a compound belonging to the class of styrenes. While specific experimental data for 3-methyl-6-phenyl-3,5-hexadien-2-one is limited in publicly available literature, its structural similarity to chalcones suggests potential biological activities, such as anti-inflammatory and antioxidant properties. Chalcones are a well-studied class of compounds known for these effects, which are often mediated through the modulation of key signaling pathways like NF-κB and MAPK.
This guide provides a comparative overview of the available information for 6-phenyl-3,5-hexadien-2-one and the extensively studied 2'-hydroxychalcone, a representative chalcone with documented anti-inflammatory and antioxidant activities. This comparative approach allows for an inferential understanding of the potential properties of 3-methyl-6-phenyl-3,5-hexadien-2-one and provides a framework for its experimental validation.
Data Presentation: Physicochemical and Biological Activity
The following tables summarize the key physicochemical properties and biological activity data for 6-phenyl-3,5-hexadien-2-one and 2'-hydroxychalcone.
Table 1: Physicochemical Properties
| Property | 6-phenyl-3,5-hexadien-2-one | 2'-hydroxychalcone |
| CAS Number | 4173-44-8 | 888-12-0 |
| Molecular Formula | C₁₂H₁₂O | C₁₅H₁₂O₂ |
| Molecular Weight | 172.22 g/mol | 224.25 g/mol [1] |
| Melting Point | 68 °C | Not specified |
| Boiling Point | 317.1 °C at 760 mmHg | Not specified |
Table 2: Spectral Data
| Spectral Data | 6-phenyl-3,5-hexadien-2-one | 2'-hydroxychalcone |
| ¹H NMR | Data not readily available in searched literature. | The ¹H-NMR spectra are characterized by a signal at approximately 13 ppm for the 2'-OH group and a pair of doublets with coupling constants of 15.0–17.0 Hz, which confirms the E-geometry of the double bond.[2] |
| ¹³C NMR | Data not readily available in searched literature. | The spectra of 2'-hydroxychalcones have been described and can be used for identification.[3] |
Table 3: Biological Activity
| Activity | 6-phenyl-3,5-hexadien-2-one | 2'-hydroxychalcone |
| Anti-inflammatory | Data not available. | Derivatives have shown potent inhibition of PGE₂ production with IC₅₀ values around 3 µM.[4][5] |
| Antioxidant | Data not available. | Has demonstrated significant DPPH radical scavenging activity.[2] One study noted it had the lowest IC₅₀ in a series of tested chalcones. |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the compared compounds are provided below.
Synthesis Protocols
Synthesis of 6-phenyl-3,5-hexadien-2-one (General Method)
Synthesis of 2'-hydroxychalcone via Claisen-Schmidt Condensation
2'-hydroxychalcones can be synthesized using the Claisen-Schmidt condensation reaction.[6][7][8][9]
-
Reactants: 2'-hydroxyacetophenone and benzaldehyde.
-
Catalyst: A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solvent: An alcohol like methanol or ethanol.
-
Procedure:
-
Dissolve 2'-hydroxyacetophenone and benzaldehyde in the alcohol in a reaction flask.
-
Add an aqueous solution of the base catalyst to the mixture.
-
Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2'-hydroxychalcone.
-
Biological Assay Protocols
DPPH Radical Scavenging Assay (Antioxidant Activity)
The antioxidant activity can be evaluated by measuring the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[10]
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a methanolic solution of DPPH.
-
In a test tube, mix the DPPH solution with various concentrations of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
Ascorbic acid is commonly used as a positive control.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
Prostaglandin E₂ (PGE₂) Inhibition Assay (Anti-inflammatory Activity)
The anti-inflammatory activity can be assessed by measuring the inhibition of prostaglandin E₂ (PGE₂) production in lipopolysaccharide (LPS)-stimulated cells (e.g., RAW 264.7 macrophages).[11][12]
-
Principle: LPS stimulates the production of the pro-inflammatory mediator PGE₂. The ability of a test compound to inhibit this production is a measure of its anti-inflammatory potential.
-
Procedure:
-
Culture RAW 264.7 macrophages in a suitable medium.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit.
-
The percentage of PGE₂ inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways potentially modulated by these compounds and a general workflow for their synthesis and evaluation.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Caption: The MAPK signaling cascade, involved in cellular stress and inflammation.
Caption: A generalized workflow for the synthesis and biological evaluation of test compounds.
References
- 1. 2'-Hydroxychalcone | C15H12O2 | CID 638276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H and 13C NMR spectral assignments of 2'-hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of prostalglandin E2 production by 2'-hydoxychalcone derivatives and the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. "A Study of the Synthesis of 2'-Hydroxychalcones" by Edward Hong [scholars.fhsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 3-methyl-6-phenyl-3,5-hexadien-2-one and Structurally Related Chalcones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 3-methyl-6-phenyl-3,5-hexadien-2-one and other structurally related chalcones. Due to a lack of specific experimental data on the biological activities of 3-methyl-6-phenyl-3,5-hexadien-2-one in the current scientific literature, this comparison focuses on α-methyl chalcones, a class of compounds to which it belongs. The data presented is derived from various studies on α-methyl chalcone derivatives, offering insights into their potential anticancer, anti-inflammatory, and antimicrobial properties.
Executive Summary
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a well-studied class of compounds with a broad spectrum of biological activities. The introduction of a methyl group at the α-position of the enone moiety can significantly influence their conformational flexibility and reactivity, thereby impacting their biological effects. This guide synthesizes available data on α-methyl chalcones to provide a comparative framework for understanding their therapeutic potential.
Data Presentation: Comparative Biological Activity of α-Methyl Chalcones
The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of various α-methyl chalcone derivatives against a panel of human cancer cell lines. This data is extracted from multiple independent studies and serves to illustrate the range of potencies observed within this class of compounds.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| α-Methyl Chalcone Derivative 1 | (E)-1-(2,4-dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)-2-methylprop-2-en-1-one | HeLa (Cervical Cancer) | 0.035 | [1] |
| SiHa (Cervical Cancer) | 0.035 | [1] | ||
| α-Methyl Chalcone Derivative 2 | (E)-1-(2-hydroxy-5-((4-hydroxypiperidin-1-yl)methyl)-4-methoxyphenyl)-3-(4-((4-methylpiperidin-1-yl)methyl)phenyl)prop-2-en-1-one | HeLa (Cervical Cancer) | 6.52 ± 0.42 | [1] |
| SiHa (Cervical Cancer) | 7.88 ± 0.52 | [1] | ||
| Pyridyl α-Methyl Chalcone 1 | Trimethoxy-phenyl derivative | MDA-468 (Breast Cancer) | 0.7 | [2] |
| Pyridyl α-Methyl Chalcone 2 | Anthracene-9-yl derivative | MDA-468 (Breast Cancer) | 0.3 | [2] |
| Thienyl Chalcone Derivative 1 | Not specified | MCF-7 (Breast Cancer) | 7.79 ± 0.81 | [3] |
| MDA-MB-231 (Breast Cancer) | 5.27 ± 0.98 | [3] | ||
| Thienyl Chalcone Derivative 2 | Not specified | MCF-7 (Breast Cancer) | 7.24 ± 2.10 | [3] |
| MDA-MB-231 (Breast Cancer) | 21.58 ± 1.50 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication and validation of the findings.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/mL and incubated overnight to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives (typically ranging from 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.[5]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[5][6]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
Animal Model: Male Wistar rats are typically used for this assay.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[7][8]
-
Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (1% in saline) is given into the right hind paw of the rats to induce localized inflammation and edema.[7][8]
-
Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The chalcone derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the biological activity of chalcones.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of α-methyl chalcones.
Caption: Potential signaling pathways modulated by α-methyl chalcones in anti-inflammatory and anticancer responses.
Conclusion
While direct experimental data on the biological activity of 3-methyl-6-phenyl-3,5-hexadien-2-one remains elusive, the available literature on structurally similar α-methyl chalcones suggests a promising potential for anticancer, anti-inflammatory, and antimicrobial activities. The presence of the α-methyl group, in conjunction with various substituents on the aromatic rings, plays a crucial role in modulating the biological efficacy of these compounds. Further experimental investigation of 3-methyl-6-phenyl-3,5-hexadien-2-one is warranted to elucidate its specific biological profile and to explore its potential as a therapeutic agent. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers embarking on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity [mdpi.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. 4.5. MTT Cytotoxicity Assay [bio-protocol.org]
- 7. Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- and 6-phenyl-3,5-hexadien-2-one for Drug Discovery and Development
A detailed examination of two isomeric phenylhexadienones, highlighting their structural nuances and potential implications for biological activity. This guide provides a comparative overview of their chemical properties, plausible biological activities based on their structural class, and standardized protocols for their experimental evaluation.
This comparison guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- and 6-phenyl-3,5-hexadien-2-one. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this document extrapolates their potential activities based on the well-established pharmacology of chalcones and α,β-unsaturated ketones, which serve as a structural basis for these compounds.
Chemical and Physical Properties
A summary of the known and predicted chemical and physical properties of the two isomers is presented below. These properties are crucial for understanding their potential pharmacokinetic and pharmacodynamic profiles.
| Property | 3,5-Hexadien-2-one, 3-methyl-6-phenyl- | 6-phenyl-3,5-hexadien-2-one |
| IUPAC Name | 3-Methyl-6-phenylhexa-3,5-dien-2-one | 6-phenylhexa-3,5-dien-2-one[1] |
| Synonyms | - | Cinnamylideneacetone[1][2], (3E,5E)-6-Phenyl-3,5-hexadien-2-one[2] |
| CAS Number | 19520-38-8 | 4173-44-8[1][3] |
| Molecular Formula | C₁₃H₁₄O | C₁₂H₁₂O[1][3] |
| Molecular Weight | 186.25 g/mol | 172.22 g/mol [1][4] |
| Appearance | Predicted: Pale yellow solid or oil | Pale yellow crystalline solid |
| Melting Point | Not available | 68 °C |
| Boiling Point | Predicted: >300 °C | 317.1 °C at 760 mmHg |
| Solubility | Predicted: Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents |
| Structural Class | α,β-unsaturated ketone, Chalcone analogue | α,β-unsaturated ketone, Chalcone analogue, Styrene[1][2][3] |
Comparative Biological Activity and Mechanism of Action
Both 3,5-Hexadien-2-one, 3-methyl-6-phenyl- and 6-phenyl-3,5-hexadien-2-one belong to the class of α,β-unsaturated ketones, which are known to be biologically active. This activity is largely attributed to the electrophilic nature of the β-carbon, making them Michael acceptors. This allows them to react with nucleophilic residues in biological macromolecules, such as cysteine thiols in proteins, thereby modulating cellular signaling pathways.
The presence of the α,β-unsaturated carbonyl moiety in both isomers suggests potential for a range of biological activities characteristic of chalcones, including:
-
Anti-inflammatory activity: Chalcones are known to inhibit key inflammatory mediators. This is often achieved through the modulation of signaling pathways like NF-κB and MAPK, which regulate the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
-
Antioxidant activity: While the core structure can possess some radical scavenging properties, many chalcone derivatives exert their antioxidant effects indirectly by activating the Keap1-Nrf2-ARE signaling pathway. This pathway upregulates the expression of a battery of antioxidant and cytoprotective enzymes.
-
Cytotoxic activity: The ability of these compounds to act as Michael acceptors can lead to the depletion of cellular glutathione and the formation of reactive oxygen species (ROS), ultimately inducing apoptosis in cancer cells.
The key structural difference between the two isomers is the presence of a methyl group at the 3-position in 3,5-Hexadien-2-one, 3-methyl-6-phenyl-. This substitution may influence their biological activity in several ways:
-
Steric Hindrance: The methyl group could sterically hinder the approach of nucleophiles to the β-carbon, potentially reducing its reactivity as a Michael acceptor. This might lead to lower cytotoxicity but could also affect its potency in modulating signaling pathways.
-
Electronic Effects: The electron-donating nature of the methyl group could slightly decrease the electrophilicity of the β-carbon, further modulating its reactivity.
-
Metabolic Stability: The methyl group could influence the metabolic fate of the molecule, potentially altering its pharmacokinetic profile.
6-phenyl-3,5-hexadien-2-one has been identified as a minor component of kava kava extract and has been shown to react with glutathione in vitro. This reactivity suggests it can deplete cellular antioxidant defenses, which could be a mechanism for potential cytotoxicity or, conversely, for inducing a protective antioxidant response.
While no specific biological data is available for 3,5-Hexadien-2-one, 3-methyl-6-phenyl-, its structural similarity suggests it would likely exhibit a similar spectrum of activities, albeit with potencies that would need to be determined experimentally.
Signaling Pathways
The biological activities of these compounds are likely mediated through their interaction with key cellular signaling pathways.
Experimental Protocols
To empirically determine and compare the biological activities of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- and 6-phenyl-3,5-hexadien-2-one, a series of standardized in vitro assays are recommended.
Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effects of the two isomers on a selected cancer cell line (e.g., HeLa or A549).
Methodology:
-
Cell Culture: Culture the chosen cell line in appropriate media and conditions until they reach 80-90% confluency.
-
Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare a serial dilution of each compound in the culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound at each time point.
Anti-inflammatory Activity Assessment (Nitric Oxide Assay)
Objective: To evaluate the ability of the isomers to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture and Seeding: Culture and seed RAW 264.7 cells in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., dexamethasone).
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control and determine the IC₅₀ values.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
Objective: To determine the direct radical scavenging activity of the two isomers.
Methodology:
-
Sample Preparation: Prepare different concentrations of the test compounds in methanol.
-
Reaction Mixture: Add the test compound solutions to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value for each compound.
Conclusion
3,5-Hexadien-2-one, 3-methyl-6-phenyl- and 6-phenyl-3,5-hexadien-2-one represent two closely related isomers with the potential for significant biological activity. Their shared α,β-unsaturated ketone core suggests a commonality in their mechanism of action, likely involving Michael addition reactions with cellular nucleophiles. However, the presence of a methyl group in the former is predicted to modulate its reactivity and, consequently, its biological profile. The experimental protocols outlined in this guide provide a framework for a systematic and comparative evaluation of their cytotoxic, anti-inflammatory, and antioxidant properties. Such studies are essential to elucidate their structure-activity relationships and to determine their potential as lead compounds in drug discovery and development.
References
Navigating the Structure-Activity Relationship of 3-Methyl-6-phenyl-3,5-hexadien-2-one Derivatives: A Guide Based on Available Data
For Immediate Release
[City, State] – Researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationship (SAR) of 3-methyl-6-phenyl-3,5-hexadien-2-one derivatives will find a comprehensive guide below, compiled from the currently available scientific literature. This guide aims to provide an objective comparison of performance and supporting experimental data where accessible.
Introduction to 3-Methyl-6-phenyl-3,5-hexadien-2-one
The core structure, 6-phenyl-3,5-hexadien-2-one, is a known chemical entity. The introduction of a methyl group at the 3-position creates the specific derivative of interest. The exploration of its derivatives is a crucial step in identifying potential therapeutic agents by systematically modifying the chemical structure to enhance efficacy and reduce toxicity.
Comparative Analysis of Biological Activity
Extensive searches of scientific databases have revealed a notable scarcity of direct research on the structure-activity relationships of a series of 3-methyl-6-phenyl-3,5-hexadien-2-one derivatives. While individual studies on related compounds exist, a systematic evaluation of how modifications to this specific scaffold affect biological activity is not well-documented in publicly accessible literature.
The parent compound, 6-phenyl-3,5-hexadien-2-one, has been identified in some natural products and its synthesis has been described. However, detailed biological screening data for a range of its analogs, particularly with the 3-methyl substitution, is not available. This limits the ability to construct a detailed quantitative comparison of their performance.
Experimental Protocols
The synthesis of the parent compound, 6-phenyl-3,5-hexadien-2-one, can be achieved through various organic synthesis methods. A general conceptual workflow for the synthesis and evaluation of its derivatives is presented below.
General Synthetic and Evaluation Workflow
Caption: Conceptual workflow for the synthesis and biological evaluation of 3-methyl-6-phenyl-3,5-hexadien-2-one derivatives.
Signaling Pathways
Due to the lack of specific biological activity data for 3-methyl-6-phenyl-3,5-hexadien-2-one derivatives, a definitive signaling pathway diagram cannot be constructed. The potential pathways would be entirely dependent on the therapeutic target identified through biological screening. For instance, if the compounds were found to have anticancer activity, relevant pathways might include apoptosis, cell cycle regulation, or specific kinase signaling cascades.
A hypothetical representation of a generic cell signaling pathway that could be investigated is provided below.
Caption: A generic, hypothetical signaling pathway that could be modulated by a bioactive compound.
Conclusion
While the framework for conducting a structure-activity relationship study on 3-methyl-6-phenyl-3,5-hexadien-2-one derivatives is well-established within the field of medicinal chemistry, there is a clear gap in the existing scientific literature regarding specific experimental data for this class of compounds. The information provided here serves as a foundational guide for researchers looking to initiate studies in this area. Future research is needed to synthesize a library of these derivatives and evaluate their biological activities to establish a clear and actionable SAR. Such studies would be invaluable for the potential development of novel therapeutic agents.
The Efficacy of 3-methyl-6-phenyl-3,5-hexadien-2-one: An Analysis of Available Data
A comprehensive review of existing literature reveals a notable absence of published scientific data on the in vitro and in vivo efficacy of 3-methyl-6-phenyl-3,5-hexadien-2-one. Searches of prominent scientific databases and chemical repositories did not yield any studies detailing its biological activity, particularly concerning its anti-inflammatory or therapeutic potential. The available information is limited to its chemical identity and properties.
Due to this lack of experimental data, a direct comparison guide on the efficacy of 3-methyl-6-phenyl-3,5-hexadien-2-one versus other alternatives cannot be constructed.
To fulfill the structural and content requirements of the user request, the following sections provide a template for a comparison guide. This guide uses the well-characterized nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen , as a placeholder to demonstrate how such a guide would be structured and the types of data, protocols, and visualizations that would be included.
Illustrative Comparison Guide: Efficacy of Ibuprofen
This guide provides a comparative overview of the in vitro and in vivo efficacy of Ibuprofen, a widely used NSAID, against other common anti-inflammatory agents.
Data Presentation: Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of Ibuprofen compared to other NSAIDs.
Table 1: In Vitro Efficacy of Selected NSAIDs
| Compound | Target Enzyme | IC₅₀ (µM) | Cell Line/Assay Condition | Reference |
| Ibuprofen | COX-1 | 15 | Human whole blood assay | [1] |
| COX-2 | 10 | Human whole blood assay | [1] | |
| Aspirin | COX-1 | 3.5 | Purified ovine COX-1 | |
| COX-2 | 150 | Purified ovine COX-2 | ||
| Celecoxib | COX-1 | 7.6 | Human recombinant enzyme | |
| COX-2 | 0.04 | Human recombinant enzyme |
Table 2: In Vivo Efficacy of Selected NSAIDs in a Rat Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) | Reference |
| Ibuprofen | 30 | 55 | 3 | [2][3] |
| Aspirin | 100 | 48 | 3 | |
| Celecoxib | 10 | 62 | 3 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro COX Inhibition Assay (Human Whole Blood Assay)
-
Objective: To determine the inhibitory concentration (IC₅₀) of a compound against COX-1 and COX-2 enzymes in a physiologically relevant matrix.
-
Methodology:
-
Freshly drawn human venous blood is collected into heparinized tubes.
-
For COX-1 assessment, whole blood is incubated with the test compound for 1 hour before the addition of arachidonic acid to induce platelet aggregation and subsequent thromboxane B₂ (TXB₂) production.
-
For COX-2 assessment, whole blood is first incubated with lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression in monocytes. The test compound is then added, followed by arachidonic acid to stimulate prostaglandin E₂ (PGE₂) production.
-
The concentrations of TXB₂ (for COX-1) and PGE₂ (for COX-2) are measured by enzyme-linked immunosorbent assay (ELISA).
-
IC₅₀ values are calculated from the dose-response curves.
-
2. In Vivo Rat Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the acute anti-inflammatory activity of a compound in a rodent model of inflammation.[2][3]
-
Methodology:
-
Male Wistar rats (150-200g) are used for the study.
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound or vehicle (control) is administered orally.
-
After 1 hour, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
Mandatory Visualizations
Diagram 1: Ibuprofen's Mechanism of Action - Inhibition of the Cyclooxygenase (COX) Pathway
Caption: Ibuprofen exerts its anti-inflammatory effect by non-selectively inhibiting both COX-1 and COX-2 enzymes.
Diagram 2: Experimental Workflow for In Vivo Anti-Inflammatory Screening
Caption: A typical workflow for evaluating the in vivo anti-inflammatory activity of a compound.
References
A Comparative Spectroscopic Guide to Substituted Dienones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectral analysis of substituted dienones, focusing on the key spectroscopic techniques used for their characterization: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Dienones, which are α,β-unsaturated ketones, are a critical class of organic compounds found in many natural products and serve as versatile intermediates in synthetic chemistry.[1][2] Their conjugated system of alternating double and single bonds results in unique and informative spectroscopic properties.[3] This document outlines the standard experimental protocol for their synthesis and presents a comparative analysis of their spectral data, supported by experimental findings.
Experimental Protocols: Synthesis of Substituted Dienones
The most common and efficient method for synthesizing substituted dienones (specifically chalcones, a prominent class of dienones) is the Claisen-Schmidt condensation.[2][4] This reaction involves the base-catalyzed condensation of an aryl ketone with an aromatic aldehyde.[2]
General Protocol: Claisen-Schmidt Condensation
-
Materials :
-
Substituted Aryl Ketone (e.g., Acetophenone) (10 mmol)
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde) (10 mmol)
-
Ethanol (or a rectified spirit) (20-30 mL)
-
Aqueous Sodium Hydroxide (NaOH) solution (10-20%, 10 mL)
-
Dilute Hydrochloric Acid (HCl) (0.1-0.2 N)
-
Magnetic stirrer and stir bar
-
Beaker or flask (250 mL)
-
Ice bath
-
-
Procedure :
-
Dissolve the aryl ketone (0.01 mol) and aromatic aldehyde (0.01 mol) in ethanol in a 250 mL flask.[4]
-
Place the flask in an ice bath to maintain the temperature between 20-25°C.[4]
-
While stirring vigorously, add the aqueous NaOH solution dropwise to the mixture.[4]
-
Continue stirring for 4-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[4][5]
-
Once the reaction is complete, neutralize the mixture by adding dilute HCl until precipitation occurs.[4]
-
Filter the solid precipitate and wash it with cold water to remove any excess acid or base.
-
Purify the crude product by recrystallization from a suitable solvent, typically ethanol, to obtain the pure substituted dienone crystals.[4]
-
Visualized Workflow: Synthesis and Analysis
The general workflow for the synthesis and subsequent spectral characterization of substituted dienones is illustrated below.
References
Peer Review Comparison Guide: 3,5-Hexadien-2-one, 3-methyl-6-phenyl- in Anticancer Research
Introduction
3,5-Hexadien-2-one, 3-methyl-6-phenyl- is a member of the chalcone family, a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone.[1] Chalcones are widely recognized as "privileged structures" in medicinal chemistry due to their straightforward synthesis and the broad range of biological activities their derivatives exhibit.[1][2] These activities include anti-inflammatory, antimicrobial, antioxidant, and notably, anticancer properties.[3] This guide provides a comparative overview of the potential anticancer performance of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-, evaluated within the context of other chalcone derivatives and established anticancer agents, particularly those targeting common signaling pathways.
A significant body of research points to the efficacy of chalcones in targeting key signaling pathways dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][4][5] This pathway is crucial for regulating cell proliferation, survival, and metabolism, and its frequent activation in various cancers makes it a prime target for therapeutic intervention.[6][7] This guide will focus on the potential of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- as an inhibitor of this pathway, drawing comparisons with other compounds based on available experimental data.
Comparative Analysis of Anticancer Activity
The anticancer potential of a compound is primarily evaluated by its cytotoxicity against cancer cell lines, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the performance of various chalcone derivatives against several human cancer cell lines, providing a benchmark for assessing the potential efficacy of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-.
Table 1: Cytotoxic Activity (IC50) of Chalcone Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 3,5-Hexadien-2-one, 3-methyl-6-phenyl- | MCF-7 (Breast) | Hypothetical | N/A |
| Pyrazolinone Chalcone 6b | Caco (Colorectal) | 23.34 ± 0.14 | [1][4][8][9] |
| Chalcone Derivative 5 | AGS (Gastric) | < 1.0 µg/mL | [10] |
| Chalcone Derivative 7 | HL-60 (Leukemia) | < 1.57 µg/mL | [10] |
| Chalcone with 4-methoxy substitution (25) | MCF-7 (Breast) | 3.44 ± 0.19 | [11] |
| α-phthalimido-chalcone (61) | HepG2 (Liver) | 1.62 | [11] |
| Panduratin A (PA) | MCF-7 (Breast) | 15 (at 24h) | [12] |
| DHA-chalcone hybrid (41) | MDA-MB-231 (Breast) | Low micromolar | [13] |
*Note: IC50 values for compounds 5 and 7 were reported in µg/mL and are noted as being highly potent.
Table 2: Performance Comparison: Chalcones vs. Alternative PI3K/Akt Pathway Inhibitors
| Compound Class | Representative Compound(s) | Mechanism of Action | Key Advantages | Key Limitations |
| Chalcones | 3,5-Hexadien-2-one, 3-methyl-6-phenyl- (Hypothetical), Pyrazolinone Chalcone 6b | Inhibition of PI3K/Akt and other signaling pathways (e.g., ERK1/2)[1][4] | Simple synthesis, broad biological activity, potential to overcome drug resistance.[3] | Often requires further optimization for potency and selectivity; detailed mechanisms for many derivatives are still under investigation.[1] |
| Pan-PI3K Inhibitors | Buparlisib, Pictilisib (GDC-0941) | Inhibits all four Class I PI3K isoforms.[6][14] | Broad applicability in tumors with heterogeneous PI3K pathway alterations.[14] | High incidence of off-target effects and toxicity, limiting clinical application.[6] |
| Isoform-Specific PI3K Inhibitors | Alpelisib (BYL719) | Specifically inhibits the p110α isoform of PI3K.[15] | Reduced toxicity compared to pan-inhibitors; FDA-approved for certain cancers.[15] | Efficacy is limited to tumors with specific PIK3CA mutations.[14] |
| Dual PI3K/mTOR Inhibitors | Gedatolisib, Apitolisib (GDC-0980) | Concurrently inhibits both PI3K and mTOR proteins.[6][15] | May overcome resistance mechanisms involving downstream mTOR activation.[14] | Can still present significant side effects, including rash, hyperglycemia, and fatigue.[15] |
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Many chalcone derivatives exert their anticancer effects by modulating critical intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[7] Chalcones have been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][4][5]
The diagram below illustrates the PI3K/Akt signaling cascade and the putative point of inhibition by chalcone derivatives.
References
- 1. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evidence that a Novel Chalcone Derivative, Compound 27, Acts on the Epithelium Via the PI3K/AKT/Nrf2-Keap1 Signaling Pathway, to Mitigate LPS-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-: A Guide for Laboratory Professionals
For immediate reference, treat 3,5-Hexadien-2-one, 3-methyl-6-phenyl- as a hazardous chemical waste. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, synthesized from safety data for similar compounds and general best practices for hazardous chemical waste management.
I. Immediate Safety and Handling Precautions
Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for 3,5-Hexadien-2-one, 3-methyl-6-phenyl-. Based on data for structurally similar chemicals, this compound should be handled with care. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
II. Quantitative Hazard Data
The following table summarizes key hazard information based on a safety data sheet for a similar compound. This information should be used as a guideline for safe handling and disposal.
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302 |
| Acute Toxicity, Dermal | Category 4 | H312 |
| Skin Corrosion/Irritation | Category 1B | H314 |
| Serious Eye Damage/Irritation | Category 1 | H314 |
| Specific target organ toxicity — single exposure | Category 3 | H335 |
| Hazardous to the aquatic environment, acute hazard | Category 3 | H402 |
Data sourced from a representative Safety Data Sheet.
III. Step-by-Step Disposal Protocol
The disposal of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- must comply with federal, state, and local regulations.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
Experimental Protocol for Chemical Waste Neutralization (if applicable and approved):
Note: Chemical neutralization should only be performed by trained personnel with a thorough understanding of the reaction, and in accordance with your institution's safety protocols. The following is a general example and may not be suitable for this specific compound.
-
Preparation: Work in a chemical fume hood and wear appropriate PPE.
-
Reaction Vessel: Use a suitably large, chemically resistant container.
-
Neutralization Agent: For acidic or basic properties (if any), a suitable neutralizing agent would be slowly added while stirring.
-
Monitoring: Monitor the reaction for any signs of gas evolution, temperature increase, or other indicators of a reaction.
-
Final pH: Ensure the final solution is within a neutral pH range (typically 6-8) before proceeding with disposal as aqueous waste.
General Disposal Workflow:
-
Waste Collection:
-
Collect waste 3,5-Hexadien-2-one, 3-methyl-6-phenyl- in a designated, properly labeled, and sealed hazardous waste container.[1][5]
-
Ensure the container is compatible with the chemical and will not leak.[1]
-
Do not mix with incompatible waste streams. It is generally recommended to keep chlorinated and non-chlorinated solvents separate.[6]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3,5-Hexadien-2-one, 3-methyl-6-phenyl-".
-
Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Disposal Request:
IV. Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-.
Caption: Disposal workflow for 3,5-Hexadien-2-one, 3-methyl-6-phenyl-.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. Lab Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
